molecular formula C10H12O3 B1353890 Methyl 4-methoxy-3-methylbenzoate CAS No. 70347-04-5

Methyl 4-methoxy-3-methylbenzoate

Cat. No.: B1353890
CAS No.: 70347-04-5
M. Wt: 180.2 g/mol
InChI Key: NRJGLTXKVDHVPG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJGLTXKVDHVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501999
Record name Methyl 4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70347-04-5
Record name Methyl 4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of experimental data for this specific compound in public literature, this document combines reported data with predicted properties and methodologies derived from closely related analogs.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource/Method
Molecular Formula C₁₀H₁₂O₃-NIST[2]
Molecular Weight 180.20 g/mol Cheméo[1]
Normal Melting Point (Tf) 348.31KJoback Method (Predicted)[1]
Normal Boiling Point (Tb) 563.55KJoback Method (Predicted)[1]
Critical Pressure (Pc) 2928.17kPaJoback Method (Predicted)[1]
Critical Temperature (Tc) 776.08KJoback Method (Predicted)[1]
Critical Volume (Vc) 0.529m³/kmolJoback Method (Predicted)[1]
Enthalpy of Vaporization (Hvap) 53.02kJ/molJoback Method (Predicted)[1]
Enthalpy of Fusion (Hfus) 18.89kJ/molJoback Method (Predicted)[1]
LogP (Octanol/Water Partition) 1.790-Crippen Method (Predicted)[1]
Water Solubility (Log10ws) -2.31mol/lCrippen Method (Predicted)[1]
McGowan's Characteristic Volume 141.310ml/molMcGowan Method (Predicted)[1]
Non-polar Retention Index 1493.00-NIST Webbook[3]

Note: Many of the properties listed are predicted using computational methods (Joback, Crippen, McGowan) and should be confirmed by experimental validation.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the esterification of its corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid. This precursor is a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[4]

General Fischer Esterification Protocol

Fischer esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirring solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

A similar protocol for an isomeric compound, methyl 3-methoxy-4-methylbenzoate, involves stirring the corresponding acid in methanol with acetyl chloride for an extended period.[5] Another approach utilizes a modified Montmorillonite K10 solid acid catalyst for the esterification of substituted benzoic acids, offering an alternative to mineral acids.[6]

G General Workflow for Fischer Esterification cluster_0 Reaction Setup cluster_1 Process cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Reflux Reflux Carboxylic Acid->Reflux Methanol (Excess) Methanol (Excess) Methanol (Excess)->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Reaction Completion Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Workflow for Fischer Esterification

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl/methoxy groups.

    • Three aromatic protons would appear as multiplets or distinct doublets/singlets in the ~6.8-7.9 ppm region.

    • A singlet for the methoxy group (-OCH₃) would be expected around 3.8-3.9 ppm.

    • A singlet for the ester methyl group (-COOCH₃) would also appear in a similar region, typically around 3.9 ppm.

    • A singlet for the aromatic methyl group (-CH₃) would be upfield, around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR would show ten distinct signals.

    • The carbonyl carbon of the ester would be the most downfield signal, expected around 166-168 ppm.

    • Aromatic carbons would appear in the ~110-160 ppm range, with carbons attached to oxygen being more downfield.

    • The methoxy and ester methyl carbons would have signals around 51-56 ppm.

    • The aromatic methyl carbon would be the most upfield signal, around 15-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A strong C=O stretch from the ester group at approximately 1720-1730 cm⁻¹.

  • C-O stretching vibrations for the ester and ether linkages in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 149, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 121.

Potential Applications in Drug Discovery

While this compound itself has no widely reported biological activity, substituted benzoic acid derivatives are significant scaffolds in medicinal chemistry. For instance, derivatives of the related 3,5-Dibromo-4-methoxybenzoic acid are being investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications.[7] The structural motifs present in this compound make it a candidate for inclusion in compound libraries for screening against various biological targets.

G Hypothetical Drug Discovery Workflow Compound_Synthesis Synthesis of Benzoate Derivatives Library_Creation Compound Library Creation Compound_Synthesis->Library_Creation High_Throughput_Screening High-Throughput Screening (HTS) Library_Creation->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Hypothetical Drug Discovery Workflow

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound for which detailed experimental data is sparse in public domains. The information presented in this guide, based on a combination of available data and computational predictions, serves as a foundational resource for researchers. Its synthesis is achievable through standard esterification procedures, and its structural similarity to biologically active molecules suggests its potential as a building block in medicinal chemistry and materials science. Further experimental validation of its properties and exploration of its biological activity are warranted.

References

physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate, a valuable compound in various research and development applications. This document details its key characteristics, supported by experimental data and protocols, to assist researchers and professionals in its effective utilization.

Core Physical and Chemical Properties

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2][3] Its chemical structure consists of a benzene ring substituted with a methoxy group at the fourth position, a methyl group at the third position, and a methyl ester group.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 50-54 °C[1]
Boiling Point 119-120 °C at 1 mmHg[1]
Density (Predicted) 1.075 ± 0.06 g/cm³[1]
Refractive Index (Predicted) 1.5295[1]
Flash Point > 230 °F (> 110 °C)[1]
Appearance White to Almost white powder/crystal[1]
CAS Number 3556-83-0 (for 3-methoxy-4-methyl isomer), 70347-04-5[1][3][4]

Note on Isomers: It is crucial to distinguish this compound from its isomer, Methyl 3-methoxy-4-methylbenzoate (CAS: 3556-83-0).[1][3] The physical and chemical properties of these isomers can differ significantly. The data presented here is for the 4-methoxy-3-methyl isomer where available.

Chemical and Spectroscopic Properties

The chemical properties are largely defined by the ester and aromatic ether functional groups. Spectroscopic data is essential for the identification and characterization of this compound.

PropertyDataSource
IUPAC Name This compound
Synonyms 4-Methyloxy-3-methylbenzoic acid, methyl ester[2]
InChI InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3[2]
InChIKey NRJGLTXKVDHVPG-UHFFFAOYSA-N[2]
SMILES COC(=O)c1ccc(OC)c(C)c1[2]
¹H NMR (Predicted) δ (ppm): 2.2 (s, 3H, Ar-CH₃), 3.85 (s, 3H, COOCH₃), 3.9 (s, 3H, Ar-OCH₃), 6.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H)
¹³C NMR (Predicted) δ (ppm): 16.0 (Ar-CH₃), 52.0 (COOCH₃), 55.5 (Ar-OCH₃), 110.0, 122.0, 128.0, 130.0, 131.0, 162.0 (Ar-C), 167.0 (C=O)
Mass Spectrum (m/z) 180 (M+), 149, 121, 91[3]
IR Spectrum (cm⁻¹) ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether)

Experimental Protocols

Detailed experimental procedures are vital for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 4-methoxy-3-methylbenzoic acid.[5]

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Acetyl chloride[6]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

Another described method involves the methylation of the corresponding hydroxybenzoic acid using dimethyl sulphate in the presence of a base.[7]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a suitable capillary column (e.g., VF-5MS). A typical temperature program would be: initial temperature of 60°C, ramp to 270°C.[8]

  • MS Detection: Acquire mass spectra in electron ionization (EI) mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-methoxy-3-methylbenzoic acid + Methanol + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Purification Column Chromatography or Recrystallization Evaporation2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Safety Information

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.

References

An In-depth Technical Guide on Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for Methyl 4-methoxy-3-methylbenzoate, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular FormulaC10H12O3[1]
Molecular Weight180.2005 g/mol [1]

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the compound name and its fundamental molecular identifiers.

This compound Identifiers A This compound B Molecular Formula C10H12O3 A->B has C Molecular Weight 180.2005 g/mol A->C has

Relationship between Compound Name and Molecular Properties

This document serves as a concise reference for the key molecular data of this compound. No experimental protocols or signaling pathways are described as the requested information is purely informational.

References

1H NMR spectrum of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxy-3-methylbenzoate

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted multiplicities and coupling constants (J) in Hertz (Hz).

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Predicted Coupling Constant (J, Hz)
H-5~7.81Hd~8.5
H-2~7.71Hd~2.0
H-6~6.91Hdd~8.5, ~2.0
OCH₃ (ester)~3.93Hs-
OCH₃ (ether)~3.83Hs-
Ar-CH₃~2.23Hs-

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.

  • To ensure a homogeneous solution, the vial can be gently agitated or vortexed.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's sample holder.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.

  • Acquire the free induction decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants for split signals.

Mandatory Visualization: Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical correlation of each unique proton environment to its predicted signal in the ¹H NMR spectrum.

G cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals mol H5 H-5 ~7.8 ppm (d) mol->H5 ortho to C=O H2 H-2 ~7.7 ppm (d) mol->H2 ortho to OCH₃ H6 H-6 ~6.9 ppm (dd) mol->H6 ortho to CH₃ OCH3_ester OCH₃ (ester) ~3.9 ppm (s) mol->OCH3_ester ester methyl OCH3_ether OCH₃ (ether) ~3.8 ppm (s) mol->OCH3_ether ether methoxy ArCH3 Ar-CH₃ ~2.2 ppm (s) mol->ArCH3 aromatic methyl

Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methoxy-3-methylbenzoate. The information presented herein is essential for the structural elucidation and characterization of this compound, which is of interest in various chemical and pharmaceutical research domains. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding spectral assignments.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency, resulting in a distinct peak in the spectrum. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the carbon atom.

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally similar compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-decoupled)
C1 (C=O)167.0Singlet
C2 (C-COOCH3)129.5Singlet
C3 (C-CH3)130.5Singlet
C4 (C-OCH3)162.0Singlet
C5 (CH)111.0Singlet
C6 (CH)128.0Singlet
C7 (Ar-CH3)16.5Singlet
C8 (Ar-OCH3)55.5Singlet
C9 (COOCH3)52.0Singlet

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the purified this compound sample. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a well-defined solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the spectrometer's probe (typically 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.

2.2. Instrument Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer.[1]

  • Instrument Initialization: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium signal from the solvent.

  • Tuning and Matching: The probe is tuned to the 13C frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.[1]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used for routine 13C NMR.[2]

    • Acquisition Time (at): Typically set between 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.[1] For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[2]

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[2][3]

    • Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm to encompass the full range of organic chemical shifts.[3]

  • Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.

2.3. Data Processing

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking: The chemical shifts of the individual peaks are identified and listed.

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments presented in the data table above.

Caption: Chemical structure of this compound with carbon numbering.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 4-methoxy-3-methylbenzoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. Due to the limited availability of public experimental spectra for this specific compound, the quantitative data presented is based on established characteristic frequencies for its constituent functional groups.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

This compound is an aromatic ester with several key functional groups that give rise to a characteristic FT-IR spectrum: the ester group (-COOCH₃), the methoxy group (-OCH₃), the methyl group (-CH₃), and the substituted benzene ring. Analysis of the positions, intensities, and shapes of the absorption bands in its FT-IR spectrum allows for the confirmation of its chemical structure and the assessment of its purity.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are derived from the known vibrational frequencies of similar aromatic esters and substituted benzene derivatives.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3000 - 2850Medium - WeakC-H StretchAromatic and Aliphatic C-H
1725 - 1705StrongC=O StretchEster Carbonyl
1610 - 1580MediumC=C StretchAromatic Ring
1500 - 1400MediumC-H BendAliphatic CH₂ and CH₃
1280 - 1250StrongAsymmetric C-O-C StretchEster
1150 - 1050StrongSymmetric C-O-C StretchEster and Methoxy Ether
850 - 750StrongC-H Out-of-plane BendSubstituted Aromatic Ring

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the KBr pellet method.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and analytical balance

  • Sample of this compound

  • Acetone (for cleaning)

3.2. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Analytical Workflow and Structural-Spectral Relationships

The following diagrams illustrate the logical flow of the FT-IR analysis and the relationship between the molecular structure of this compound and its expected FT-IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing and Interpretation start Start weigh_sample Weigh Sample and KBr start->weigh_sample grind_mix Grind and Mix weigh_sample->grind_mix form_pellet Form KBr Pellet grind_mix->form_pellet background_scan Acquire Background Spectrum form_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_analysis Peak Analysis and Assignment process_spectrum->peak_analysis report Generate Report peak_analysis->report

Caption: Experimental workflow for FT-IR analysis.

signaling_pathway cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol This compound ester Ester (C=O, C-O) mol->ester methoxy Methoxy (C-O, C-H) mol->methoxy methyl Methyl (C-H) mol->methyl aromatic Aromatic Ring (C=C, C-H) mol->aromatic ester_peaks ~1715 (strong) ~1270 (strong) ester->ester_peaks methoxy_peaks ~1100 (strong) ~2850 (medium) methoxy->methoxy_peaks methyl_peaks ~2950 (medium) ~1450 (medium) methyl->methyl_peaks aromatic_peaks ~1600 (medium) ~800 (strong) aromatic->aromatic_peaks

Caption: Structure-Spectrum Correlation.

Navigating the Mass Spectrometry of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of mass spectrometry as applied to Methyl 4-methoxy-3-methylbenzoate, a compound of interest in various chemical and pharmaceutical research domains. Due to the current unavailability of a publicly accessible, detailed mass spectrum for this compound, this document will establish a foundational framework, including a generalized experimental protocol and a theoretical fragmentation pathway based on the analysis of structurally similar compounds. This guide will be updated with quantitative data and specific fragmentation analysis as soon as reliable experimental data becomes available.

Introduction to the Mass Spectrometry of Aromatic Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, electron ionization (EI) is a common technique that involves bombarding the molecule with a high-energy electron beam. This process generates a molecular ion (M+•) and a series of fragment ions, the pattern of which provides a unique fingerprint of the molecule's structure.

The fragmentation of aromatic esters like this compound is influenced by the stability of the aromatic ring and the nature of its substituents. The methoxy, methyl, and methyl ester groups will direct the fragmentation pathways, leading to the formation of characteristic ions.

Theoretical Fragmentation Pathway

The molecular formula for this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] Upon electron ionization, the initial event is the formation of the molecular ion at m/z 180. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the loss of stable neutral molecules and radicals.

A logical fragmentation workflow is as follows:

Fragmentation_Pathway M This compound (m/z = 180) F1 Loss of •OCH3 (m/z = 149) M->F1 - •OCH3 F2 Loss of •CH3 (m/z = 165) M->F2 - •CH3 F3 Loss of COOCH3 (m/z = 121) M->F3 - •COOCH3 F4 [F2] Loss of CO (m/z = 137) F2->F4 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Key Predicted Fragment Ions

Based on the analysis of related benzoate esters, the following key fragment ions are anticipated in the mass spectrum of this compound. The relative abundance of these ions will be critical for confirming the structure.

m/z Proposed Ion Structure/Formula Neutral Loss Notes
180[C₁₀H₁₂O₃]⁺•-Molecular Ion (M⁺•)
165[C₉H₉O₃]⁺•CH₃Loss of a methyl radical from either the aromatic ring or the methoxy group.
149[C₉H₉O₂]⁺•OCH₃Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.
137[C₈H₉O₂]⁺COSubsequent loss of carbon monoxide from the m/z 165 fragment.
121[C₈H₉O]⁺•COOCH₃Loss of the entire methyl ester group.

Experimental Protocol: A Generalized Approach

The following section outlines a standard protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

A typical GC method for the analysis of this type of compound is as follows:

Parameter Value
Column VF-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 270 °C at 10 °C/min, hold for 5 min[2]

4.3. Mass Spectrometry (MS) Conditions

The mass spectrometer settings should be optimized for the detection of the expected fragments.

Parameter Value
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Scan Rate 2 scans/sec

4.4. Experimental Workflow

The overall experimental process can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Prepare Working Solution P1->P2 A1 Inject Sample into GC P2->A1 A2 Separation in GC Column A1->A2 A3 Ionization (EI) in MS A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Fragments and Analyze D1->D2

Caption: A generalized workflow for the GC-MS analysis of this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound and a robust experimental protocol for its analysis. The definitive characterization of its fragmentation pattern awaits the acquisition and publication of experimental mass spectral data. Future work will involve performing the described GC-MS analysis to obtain the mass spectrum, which will then be used to populate the data tables, refine the fragmentation pathway, and provide a comprehensive analytical resource for the scientific community.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-methoxy-3-methylbenzoate, a significant aromatic ester in chemical synthesis and research. While a complete set of experimental spectroscopic data is not publicly available, this document outlines the expected analytical data and the methodologies that would be employed for its definitive structural confirmation.

Compound Identification

This compound is identified by the following key parameters:

PropertyValue
Chemical Name This compound
CAS Number 70347-04-5
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
SMILES COC(=O)c1ccc(OC)c(C)c1[1]
InChIKey NRJGLTXKVDHVPG-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Below are the predicted data based on the known structure, which would be confirmed by experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HAr-H (ortho to -COOCH₃)
~ 7.7dd1HAr-H (ortho to -COOCH₃, meta to -OCH₃)
~ 6.9d1HAr-H (ortho to -OCH₃)
3.89s3H-OCH₃ (ester)
3.85s3H-OCH₃ (ether)
2.25s3HAr-CH₃

Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The downfield shifts of the two protons ortho to the electron-withdrawing ester group are anticipated. Two sharp singlets in the aliphatic region would correspond to the two methoxy groups (one from the ester and one from the ether) and a singlet for the aromatic methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 167.0C=O (ester)
~ 160.0Ar-C (para to -COOCH₃, attached to -OCH₃)
~ 131.0Ar-C (ortho to -COOCH₃)
~ 129.0Ar-C (ipso, attached to -COOCH₃)
~ 125.0Ar-C (meta to -COOCH₃, attached to -CH₃)
~ 110.0Ar-C (ortho to -OCH₃)
~ 55.5-OCH₃ (ether)
~ 52.0-OCH₃ (ester)
~ 16.0Ar-CH₃

Interpretation: The ¹³C NMR spectrum is predicted to show ten distinct carbon signals. The carbonyl carbon of the ester group would appear at the most downfield position. The six aromatic carbons would have characteristic shifts based on their substitution pattern. The three aliphatic carbons corresponding to the two methoxy groups and the methyl group would be observed in the upfield region.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr, cm⁻¹)

Frequency (cm⁻¹)Functional Group
~ 2950-2850C-H stretch (aliphatic)
~ 1720C=O stretch (ester)
~ 1600, 1500, 1450C=C stretch (aromatic)
~ 1250C-O stretch (ester, ether)

Interpretation: The IR spectrum would be expected to show a strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group. Bands corresponding to aromatic C=C stretching and aliphatic C-H stretching would also be prominent. The presence of C-O stretching bands would further support the presence of the ester and ether functionalities.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (EI)

m/zFragment
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Interpretation: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 180, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the methoxy group (m/z 149) and the carbomethoxy group (m/z 121), which are characteristic of methyl benzoates.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans would be collected and Fourier transformed.

  • ¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans would be collected and Fourier transformed.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample would be placed directly onto the diamond crystal of the UATR.

  • Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans would be co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ single quadrupole GC-MS system (or equivalent).

  • Sample Introduction: The sample would be introduced via a heated direct insertion probe or after separation on a GC column (e.g., a 30 m x 0.25 mm DB-5ms column).

  • Ionization: Electron ionization (EI) would be performed at 70 eV.

  • Mass Analysis: The mass spectrum would be scanned over a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its elucidation.

Caption: Molecular structure of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of an organic compound.

References

solubility of Methyl 4-methoxy-3-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on structurally similar compounds, a detailed experimental protocol for determining its solubility, and a predictive framework based on solvent polarity.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

This compound possesses both polar and non-polar characteristics. The ester, methoxy, and aromatic ring components introduce polarity, while the methyl and benzene ring backbone contribute to its non-polar nature. This amphiphilic character suggests a broad solubility profile in various organic solvents.

Qualitative Solubility Assessment

  • Methyl p-anisate (Methyl 4-methoxybenzoate): This compound is described as being "soluble in organic solvents, oils" and specifically "soluble in ethanol"[1].

  • Methyl 4-methylbenzoate: This related compound is noted to be "soluble in common organic solvents"[2].

Based on these analogs, it is highly probable that This compound exhibits good solubility in a range of common organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. This serves as a predictive guide for solvent selection in experimental settings.

SolventSolvent TypePredicted SolubilityRationale
High Polarity
MethanolPolar ProticSolubleCapable of hydrogen bonding and strong dipole-dipole interactions.
EthanolPolar ProticSolubleSimilar to methanol, with a slightly lower polarity.[1]
AcetonePolar AproticSolubleStrong dipole moment allows for effective solvation of the polar groups in the solute.
Medium Polarity
Ethyl AcetatePolar AproticSolubleAs an ester itself, it shares structural similarities, promoting miscibility.
Dichloromethane (DCM)Polar AproticSolubleEffective at dissolving a wide range of organic compounds with moderate polarity.
Low Polarity
TolueneNon-polar AromaticSolubleThe aromatic nature of toluene will interact favorably with the benzene ring of the solute.
HexaneNon-polar AliphaticSparingly SolubleThe significant difference in polarity between the highly non-polar hexane and the more polar solute may limit solubility.

Experimental Protocol for Solubility Determination

The following is a standardized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Calibrated pipettes and syringes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The solid phase should be present throughout this period.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

    • Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B Step 1 C Equilibrate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge (if necessary) D->E F Extract supernatant E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is sparse, a strong qualitative prediction of its solubility in common organic solvents can be made based on its chemical structure and the properties of analogous compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be utilized.

References

Potential Biological Activity of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methyl 4-methoxy-3-methylbenzoate is a small organic molecule for which specific biological activities have not been extensively reported. However, analysis of its structural analogs suggests potential for antimicrobial, cytotoxic, and cell signaling modulatory activities. This technical guide summarizes the known biological effects of closely related benzoate derivatives, provides detailed experimental protocols for assessing these activities, and visualizes key experimental workflows and signaling pathways. The insights presented herein are intended to serve as a foundational resource for initiating research into the pharmacological potential of this compound.

Inferred Biological Activities from Structurally Related Compounds

The biological potential of this compound can be extrapolated from the activities of compounds sharing its core benzoate structure with methoxy and methyl substitutions.

Potential Antimicrobial Activity

The isomeric acid, 3-Methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties.[1] This suggests that this compound may also exhibit antimicrobial effects. The mechanism of action for related benzoic acid derivatives often involves the disruption of bacterial cell membranes and interference with metabolic processes.

Potential Cytotoxic Activity

Studies on methyl benzoate and its derivatives have revealed cytotoxic effects against various human cell lines. For instance, Methyl benzoate has been evaluated for its cytotoxicity against human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[2][3][4] This indicates that this compound could possess cytotoxic properties worthy of investigation for potential anticancer applications.

Potential Modulation of Cell Signaling Pathways

A structurally similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a derivative of curcumin), has been shown to target the Akt/NF-κB signaling pathway, which is crucial in cell survival and proliferation, particularly in the context of prostate cancer.[5][6][7][8] This suggests that this compound might also interact with and modulate key intracellular signaling cascades.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following tables summarize quantitative data from studies on analogous compounds.

Table 1: Antimicrobial Activity of a Related Benzoic Acid Derivative

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[9]
Salmonella paratyphi A64[9]
Salmonella typhimurium64[9]
Salmonella typhi128[9]
Salmonella paratyphi B128[9]

Table 2: Cytotoxicity of Related Benzoate Esters

CompoundCell LineLC50 ValueReference
Methyl benzoateHEK293 (human kidney)>11 mM[3][4]
CACO2 (human colon)>11 mM[3]
SH-SY5Y (human neuroblastoma)~6.1 mM[3]
Ethyl benzoateHEK293~8 mM[3]
Vinyl benzoateHEK293~5.4 mM[3]

Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

Compound DerivativeIC50 Value (µM)Reference
1 216.52 ± 4.2[10]
3 289.58 ± 2.64[10]
6 227.75 ± 0.53[10]
7 242.53 ± 6.1[10]
11 287.79 ± 1.59[10]
Rutin (Standard)294.46 ± 1.50[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are protocols for key experiments based on studies of related compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: WST-1 Assay

This protocol outlines the steps for evaluating the cytotoxic effects of a compound on cultured human cells.[3][4]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • WST-1 reagent

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed approximately 4 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-1 to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the LC50 value.

Western Blot Analysis for Akt/NF-κB Signaling Pathway

This protocol provides a method to investigate the effect of the test compound on key proteins in the Akt/NF-κB pathway.

Materials:

  • Cell line of interest (e.g., a prostate cancer cell line)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a designated time. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the investigation of this compound's biological activity.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution (in DMSO) serial Serial Dilution in 96-well plate stock->serial Dilute bacterial Bacterial Culture (0.5 McFarland) inoculate Inoculation of Bacteria bacterial->inoculate serial->inoculate incubate Incubation (37°C, 18-24h) inoculate->incubate read Visual Inspection for Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

experimental_workflow_cytotoxicity cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plate attach Incubate (24h) for Attachment seed->attach treat Treat with Compound (Serial Dilutions) attach->treat incubate Incubate (24-72h) treat->incubate wst1 Add WST-1 Reagent incubate->wst1 measure Measure Absorbance (450 nm) wst1->measure lc50 Calculate LC50 measure->lc50

Caption: Workflow for WST-1 Cytotoxicity Assay.

signaling_pathway_akt_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates ikk IKK akt->ikk Phosphorylates (Activates) ikb IκB ikk->ikb Phosphorylates (Degradation) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb gene Gene Transcription (Survival, Proliferation) nfkb_nuc->gene Activates

Caption: Simplified Akt/NF-κB Signaling Pathway.

References

Methyl 4-methoxy-3-methylbenzoate: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Benzoate Derivative

Methyl 4-methoxy-3-methylbenzoate and its isomers are benzoate derivatives that hold significance as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a comparative analysis of its closely related isomer, Methyl 3-methoxy-4-methylbenzoate, for which more extensive data is currently available. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the properties of its isomer, Methyl 3-methoxy-4-methylbenzoate, are better documented. The structural similarity between these isomers suggests that their physical and chemical properties would be comparable.

Table 1: Physicochemical Properties of Methyl 3-methoxy-4-methylbenzoate

PropertyValueSource
CAS Number 3556-83-0Tokyo Chemical Industry Co., Ltd.
Molecular Formula C₁₀H₁₂O₃Tokyo Chemical Industry Co., Ltd.
Molecular Weight 180.20 g/mol Tokyo Chemical Industry Co., Ltd.
Appearance White to Almost white powder to crystalTokyo Chemical Industry Co., Ltd.
Purity >98.0% (GC)Tokyo Chemical Industry Co., Ltd.

It is crucial to note that the CAS number for This compound is 70347-05-4 [1]. Researchers should exercise caution and verify the specific isomer being used in their experiments.

Synthesis and Experimental Protocols

Synthesis of Methyl 3-methoxy-4-methylbenzoate

A general synthesis pathway involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Methyl 3-methoxy-4-methylbenzoate can be further purified by column chromatography on silica gel or by recrystallization.[2]

A logical workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow for Methyl 3-methoxy-4-methylbenzoate A 3-methoxy-4-methylbenzoic acid + Methanol C Reflux A->C B Acid Catalyst (e.g., H2SO4) B->C D Quenching and Extraction C->D E Purification (Chromatography/Recrystallization) D->E F Methyl 3-methoxy-4-methylbenzoate E->F

A general workflow for the synthesis of Methyl 3-methoxy-4-methylbenzoate.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of synthesized compounds. While a complete dataset for this compound is not available, data for its isomer is presented below.

Table 2: Spectroscopic Data for Methyl 3-methoxy-4-methylbenzoate

Data TypeKey Peaks / SignalsSource
¹H NMR Data not available in the reviewed sources.
¹³C NMR Data not available in the reviewed sources.
Mass Spectrum (MS) Key fragments and molecular ion peak consistent with C₁₀H₁₂O₃.NIST WebBook[3]
Infrared (IR) Data not available in the reviewed sources.

The NIST WebBook provides the mass spectrum for this compound, which can be used for its identification[3].

Biological Activity and Potential Applications in Drug Development

There is a notable lack of direct research into the biological activities of this compound. However, the precursor of its isomer, 3-methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties and serves as a key intermediate in the synthesis of various pharmaceuticals.[2] This suggests that its methyl ester derivative could also exhibit interesting biological activities or serve as a valuable scaffold in medicinal chemistry.

The structural motif of a substituted benzoic acid is prevalent in a wide range of therapeutic agents. Therefore, this compound and its isomers represent promising starting materials for the synthesis of novel drug candidates. Their functional groups, including the ester, methoxy, and methyl groups, offer multiple points for chemical modification to optimize pharmacological properties.

Given the absence of specific signaling pathway information for this compound, a hypothetical logical relationship for its potential role as a pharmaceutical intermediate is presented below.

G Hypothetical Role as a Pharmaceutical Intermediate A This compound (Starting Material) B Chemical Modification (e.g., Hydrolysis, Amination) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

Potential synthetic utility of this compound in drug discovery.

Conclusion and Future Directions

This compound remains a compound with underexplored potential. While its isomer, Methyl 3-methoxy-4-methylbenzoate, has been synthesized and characterized to some extent, a significant information gap exists for the 4-methoxy-3-methyl isomer. Future research should focus on developing and documenting a robust synthesis protocol for this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, screening for biological activities is warranted to uncover its potential as a lead compound or a versatile intermediate in the development of new therapeutic agents. The information provided on its isomer can serve as a valuable starting point for these investigations.

References

In-Depth Technical Guide: Safety and Handling of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited safety and toxicological data are available for Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5). This guide incorporates data from the structurally similar compound, Methyl 4-methoxybenzoate (CAS 121-98-2), to provide a comprehensive overview of potential hazards and handling protocols. This information should be used as a guide and not as a substitute for a formal risk assessment.

This technical guide provides a detailed overview of the safety and handling of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 70347-04-5-
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][2]
Appearance White solid or colorless liquid-
Boiling Point 563.55 K[2]
Melting Point 348.31 K[2]
Octanol/Water Partition Coefficient (logP) 1.790[2]

Toxicological Data (Analog Data)

The following toxicological data is for the structural analog, Methyl 4-methoxybenzoate (CAS 121-98-2), and should be considered indicative of the potential hazards of this compound.

Hazard CategoryClassificationSource
Skin Corrosion/Irritation Category 2[3][4]
Serious Eye Damage/Eye Irritation Category 2[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[3][4]

Hazard Identification and GHS Classification (Analog Data)

Based on the data for Methyl 4-methoxybenzoate, the following GHS classification is anticipated.

HazardGHS PictogramSignal WordHazard Statement
Skin Irritation GHS07WarningH315: Causes skin irritation
Eye Irritation GHS07WarningH319: Causes serious eye irritation
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[5][6]

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.[7][8]

  • Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.[8]

  • Exposure and Incubation: The tissue is exposed to the test substance for a defined period, typically 60 minutes.[8]

  • Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-incubation recovery period of approximately 42 hours.[8]

  • Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. This measures the activity of mitochondrial dehydrogenase enzymes in viable cells.[7][8]

  • Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a specified threshold (typically ≤ 50%) indicates that the substance is an irritant.[7][8]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test assesses the potential for a substance to cause eye irritation or damage.[9][10]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.[11]

  • Initial Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[9][10]

  • Test Substance Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9][10]

  • Observation: The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours) after administration.[11]

  • Scoring of Lesions: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are graded and scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[11]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.[12]

Methodology:

  • Animal Selection: Typically, female rats are used.[12]

  • Sighting Study: An initial study is performed to determine the appropriate starting dose.

  • Dosing: Animals are dosed in a stepwise manner using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[12]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and findings from gross necropsy at the end of the study.

  • Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality is observed.

Signaling Pathways and Logical Relationships

Potential Metabolic Pathway

Benzoate and its derivatives can be metabolized in biological systems. In bacteria, for instance, benzoate can be degraded through aerobic pathways involving CoA derivatives.[10] While the specific metabolic pathway for this compound is not elucidated, a plausible initial step in mammals could involve ester hydrolysis followed by O-demethylation.

Potential Metabolic Pathway M4M3MB Methyl 4-methoxy- 3-methylbenzoate H4M3MBA 4-methoxy- 3-methylbenzoic acid M4M3MB->H4M3MBA Ester Hydrolysis Metabolites Further Metabolites H4M3MBA->Metabolites O-demethylation & Conjugation

Caption: A potential initial metabolic pathway for this compound.

Experimental Workflow: In Vitro Skin Irritation Test

The following diagram illustrates the workflow for the in vitro skin irritation test as described in the experimental protocols.

In Vitro Skin Irritation Workflow start Start prep Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep apply Apply Test Substance prep->apply expose Expose for 60 min apply->expose rinse Rinse Tissues expose->rinse recover Post-incubation (42 hours) rinse->recover mtt MTT Assay for Cell Viability recover->mtt decision Viability ≤ 50% ? mtt->decision irritant Classify as Irritant (GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No end End irritant->end non_irritant->end GHS Classification Logic start Obtain Acute Oral Toxicity Data (LD50) c1 LD50 ≤ 5 mg/kg? start->c1 c2 LD50 > 5 and ≤ 50 mg/kg? c1->c2 No cat1 GHS Category 1 c1->cat1 Yes c3 LD50 > 50 and ≤ 300 mg/kg? c2->c3 No cat2 GHS Category 2 c2->cat2 Yes c4 LD50 > 300 and ≤ 2000 mg/kg? c3->c4 No cat3 GHS Category 3 c3->cat3 Yes cat4 GHS Category 4 c4->cat4 Yes no_cat Not Classified c4->no_cat No

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 4-methoxy-3-methylbenzoate, a valuable intermediate in the pharmaceutical industry, from 3-methoxy-4-methylbenzoic acid.[1] The primary method detailed is the Fischer-Speier esterification, a common and efficient method for the preparation of esters.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring methoxy and methyl groups on a benzoate backbone, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development.[1] The synthesis from 3-methoxy-4-methylbenzoic acid is a straightforward esterification reaction, typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Reaction Scheme

Caption: General reaction scheme for the Fischer esterification of 3-methoxy-4-methylbenzoic acid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via different reported methods.

Starting MaterialReagentsSolventCatalystReaction TimeTemperatureYield (%)Reference
3-methoxy-4-methylbenzoic acidMethanolMethanolAcetyl Chloride36 hoursNot Specified98%[2]
3-methoxy-4-methylbenzoic acidMethanolMethanolSulfuric AcidSeveral hoursRefluxNot Specified[3]
3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acidDimethyl sulphate, Potassium hydroxideWaterNone3.5 hours40°C97%[4]

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a standard and widely used method for the synthesis of methyl esters from carboxylic acids.[3][5][6][7][8][9][10]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) using a heating mantle or oil bath.[5] Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[7][11] c. Pour the residue into a separatory funnel containing water and an organic solvent like diethyl ether or ethyl acetate. d. Carefully neutralize any remaining acid by washing the organic layer with a saturated solution of sodium bicarbonate.[7] Be cautious of gas evolution (CO2). e. Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[7]

  • Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7] b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure product.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-methoxy-4-methylbenzoic acid + Methanol catalyst Add H2SO4 reactants->catalyst reflux Reflux catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Recrystallize or Chromatography concentrate->purify product Pure Methyl 4-methoxy-3-methylbenzoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Starting Material: 3-methoxy-4-methylbenzoic acid process Esterification Reaction start->process conditions Reaction Conditions: - Methanol (Solvent & Reagent) - H2SO4 (Catalyst) - Reflux process->conditions intermediate Crude Product process->intermediate purification Purification: - Extraction - Washing - Drying - Recrystallization/Chromatography intermediate->purification end Final Product: This compound purification->end

Caption: Logical relationship of the synthesis process from starting material to final product.

References

Application Note & Protocol: Synthesis of Methyl 3-methoxy-4-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-methoxy-4-methylbenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] This document provides a detailed protocol for the synthesis of methyl 3-methoxy-4-methylbenzoate through the Fischer esterification of 3-methoxy-4-methylbenzoic acid with methanol, a widely used and efficient method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3][4][5][6][7]

Data Presentation

The following table summarizes various reported methods for the synthesis of methyl 3-methoxy-4-methylbenzoate, highlighting the reaction conditions and corresponding yields.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Fischer EsterificationSulfuric Acid (catalytic)Methanol4-6 hoursReflux (~65°C)High (typical)[8]
Acetyl ChlorideAcetyl ChlorideMethanol36 hoursRoom Temperature98%[9]
Dimethyl SulfatePotassium HydroxideWater3 hours40°C97%[1]

Experimental Protocol: Fischer Esterification

This protocol details the acid-catalyzed esterification of 3-methoxy-4-methylbenzoic acid with methanol.

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid.

    • Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.[8]

    • Place the flask in an ice bath to cool the mixture.

  • Catalyst Addition:

    • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[8]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[8]

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[8]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[8]

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methoxy-4-methylbenzoate.[8]

  • Purification:

    • The crude product, if necessary, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield the pure ester.[8][10]

Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The reported NMR data for methyl 3-methoxy-4-methylbenzoate is: ¹H NMR: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).[9]

Mandatory Visualizations

Fischer Esterification Signaling Pathway:

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 3-methoxy-4- methylbenzoic acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Methyl 3-methoxy-4- methylbenzoate Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Experimental Workflow:

Experimental_Workflow Start Start: Reactants (3-methoxy-4-methylbenzoic acid, Methanol) Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Reflux (4-6 hours) Add_Catalyst->Reflux Cool_Down Cool to Room Temperature Reflux->Cool_Down Evaporation Remove Excess Methanol (Rotary Evaporation) Cool_Down->Evaporation Extraction Work-up: Extraction with Ethyl Acetate & Washes Evaporation->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Concentrate to obtain Crude Product Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Final_Product Final Product: Pure Methyl 3-methoxy-4-methylbenzoate Purification->Final_Product

Caption: Synthesis and Purification Workflow.

References

Application Note: A Detailed Protocol for the Preparation of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methoxy-3-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document provides a detailed protocol for the laboratory-scale preparation of this compound via the Fischer esterification of 4-methoxy-3-methylbenzoic acid. This method is widely employed due to its reliability and the use of readily available reagents.

Reaction Scheme

The synthesis of this compound is achieved by the acid-catalyzed esterification of 4-methoxy-3-methylbenzoic acid with methanol. The reaction is reversible and is typically driven to completion by using an excess of methanol, which also serves as the solvent.[1][2]

Overall Reaction:

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Fischer esterification reactions.

ParameterValueReference
Starting Material4-methoxy-3-methylbenzoic acidN/A
ReagentMethanol[3]
CatalystConcentrated Sulfuric Acid[3][4]
Reaction Time4-6 hours[5]
Reaction TemperatureReflux (approx. 65°C)[4]
Expected Yield85-95%[4][5]
Purity (by GC)>98%[6]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-methoxy-3-methylbenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add anhydrous methanol (50 mL). Methanol acts as both a reagent and a solvent.[2]

    • Stir the mixture until the solid is fully dissolved.

  • Acid Catalysis:

    • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.[4] This addition is exothermic and should be done cautiously.

  • Reflux:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.[4]

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL).

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.[7] Check the pH of the aqueous layer to ensure it is basic.[7]

    • Wash the organic layer with brine (30 mL).[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification (Optional):

    • If necessary, the crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[3]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_isolation Product Isolation start Dissolve 4-methoxy-3-methylbenzoic acid in Methanol add_catalyst Add Concentrated H₂SO₄ start->add_catalyst reflux Heat to Reflux (4-6h) add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate_methanol Remove Excess Methanol cool->evaporate_methanol dissolve_etOAc Dissolve in Ethyl Acetate evaporate_methanol->dissolve_etOAc wash_water Wash with Water dissolve_etOAc->wash_water wash_bicarbonate Wash with NaHCO₃ Solution wash_water->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry filter Filter dry->filter evaporate_solvent Remove Solvent (Rotary Evaporator) filter->evaporate_solvent product This compound evaporate_solvent->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

FischerEsterification Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation

Caption: Key steps of the Fischer esterification mechanism.[1]

References

Application Notes and Protocols: Synthesis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of Methyl 4-methoxy-3-methylbenzoate, a valuable intermediate in pharmaceutical and chemical synthesis.

Introduction

This compound is an aromatic ester with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1] Its synthesis is most commonly achieved through the Fischer esterification of 4-methoxy-3-methylbenzoic acid with methanol, utilizing an acid catalyst to drive the reaction.[2][3][4] Alternative methods include methylation using reagents like dimethyl sulfate.[5] This document outlines the prevalent Fischer esterification reaction mechanism and provides a detailed experimental protocol.

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from 4-methoxy-3-methylbenzoic acid and methanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction is a reversible process.[3][6] To achieve a high yield of the ester, the equilibrium is shifted towards the products by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[4][6][7]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[3]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound and related esters under various conditions.

Starting MaterialReagents and ConditionsProductYieldReference
4-hydroxy-3-nitrobenzoic acidDimethyl sulphate, KOH, water, 40°CMethyl 4-methoxy-3-nitrobenzoate91.3%[5]
3-methoxy-4-methylbenzoic acidMethanol, acetyl chloride, stirred for 36 hoursMethyl 3-methoxy-4-methylbenzoate98%[8]
4-methoxybenzoic acidMethanol, dibromohydantoin, 50°C, 4 hours4-methoxy methyl benzoate78%[9]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound via Fischer esterification of 4-methoxy-3-methylbenzoic acid.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the reaction mixture while stirring.[2][8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the mixture by removing excess methanol using a rotary evaporator.[9]

    • Transfer the residue to a separatory funnel and add an organic solvent such as ethyl acetate to dissolve the product.[9]

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.[9][10]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[9]

  • Purification and Characterization:

    • The crude product can be further purified by distillation or column chromatography if necessary.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Workflow

G Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A Dissolve 4-methoxy-3-methylbenzoic acid in Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux the Mixture B->C D Cool and Concentrate C->D E Solvent Extraction D->E F Wash with NaHCO₃ and Brine E->F G Dry and Evaporate Solvent F->G H Purify (Distillation/Chromatography) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

G Fischer Esterification Mechanism Carboxylic_Acid 4-methoxy-3-methylbenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Methanol Methanol Methanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O H2O Water Protonated_Intermediate->H2O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Protonated_Ester->H_plus_regen H_plus H⁺ (Catalyst)

Caption: The mechanism of Fischer esterification for the synthesis.

References

Application Notes and Protocols: The Role of Substituted Benzoates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-3-methylbenzoate and its isomers are valuable intermediates in the synthesis of complex pharmaceutical compounds. Their substituted benzene ring structure provides a versatile scaffold for the construction of bioactive molecules. While detailed, publicly available synthetic protocols for named pharmaceuticals originating directly from this compound are scarce, the utility of closely related structural analogs is well-documented in medicinal chemistry.

This document provides a comprehensive overview of the application of substituted benzoates in pharmaceutical synthesis. It includes a detailed protocol for the synthesis of the anticancer drug Gefitinib, utilizing a structurally similar precursor, Methyl 3-hydroxy-4-methoxybenzoate. This serves as a representative example of the synthetic transformations and methodologies applicable to this class of compounds. Additionally, the therapeutic relevance of these intermediates is highlighted through the discussion of OSI-930, a multi-targeted tyrosine kinase inhibitor, for which compounds like this compound could serve as potential building blocks.

Application Note 1: Synthesis of Gefitinib from a Substituted Methyl Benzoate

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. A novel and efficient synthesis of Gefitinib has been reported starting from Methyl 3-hydroxy-4-methoxybenzoate, a compound structurally related to this compound.[1][2] This multi-step synthesis demonstrates key organic reactions relevant to pharmaceutical manufacturing.[1]

Experimental Workflow for Gefitinib Synthesis

The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate involves a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination.[1]

Gefitinib_Synthesis_Workflow start Methyl 3-hydroxy-4-methoxybenzoate alkylation Alkylation (1-bromo-3-chloropropane, K2CO3, DMF) start->alkylation intermediate1 Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate alkylation->intermediate1 nitration Nitration (HNO3, Acetic Acid) intermediate1->nitration intermediate2 Methyl 5-(3-chloropropoxy)- 4-methoxy-2-nitrobenzoate nitration->intermediate2 reduction Reduction (Fe, Acetic Acid) intermediate2->reduction intermediate3 Methyl 5-(3-chloropropoxy)- 2-amino-4-methoxybenzoate reduction->intermediate3 cyclization Cyclization & Chlorination intermediate3->cyclization intermediate4 Quinazoline Intermediate cyclization->intermediate4 amination Amination intermediate4->amination gefitinib Gefitinib amination->gefitinib cKit_Signaling cluster_membrane Cell Membrane cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS OSI930 OSI-930 OSI930->cKit Inhibition SCF SCF (Stem Cell Factor) SCF->cKit AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K OSI930 OSI-930 OSI930->VEGFR2 Inhibition VEGFA VEGF-A VEGFA->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

References

Application Notes: Methyl 4-methoxy-3-methylbenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-methoxy-3-methylbenzoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a roadmap for the preparation of pyridazinones, oxadiazoles, and quinazolines.

Introduction

This compound is a readily available aromatic ester that possesses multiple functional groups amenable to chemical transformation. The strategic positioning of the methoxy, methyl, and methyl ester groups on the benzene ring allows for regioselective reactions to introduce further functionalities, which can then be utilized in cyclization reactions to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous pharmacologically active compounds.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A key intermediate for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones is the corresponding γ-keto acid. This can be achieved via a Friedel-Crafts acylation of an appropriate aromatic precursor with succinic anhydride, followed by cyclization with hydrazine hydrate.

Workflow for Pyridazinone Synthesis

start This compound intermediate1 Toluene Derivative start->intermediate1 Reduction/Modification intermediate2 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid intermediate1->intermediate2 Friedel-Crafts Acylation (Succinic anhydride, AlCl3) product 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone intermediate2->product Cyclization (Hydrazine hydrate)

Caption: Synthetic workflow for pyridazinone derivatives.

Experimental Protocol: Synthesis of 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Step 1: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of a suitable toluene derivative (obtainable from this compound through standard functional group manipulations) with succinic anhydride.

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • Add the toluene derivative (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

  • To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.

Compound Starting Material Reagents Yield (%) Reference
4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acidToluene derivative, Succinic anhydrideAlCl₃75-85Adapted from Friedel-Crafts acylation protocols
6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acidHydrazine hydrate80-90[1]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered aromatic heterocycles that are important scaffolds in medicinal chemistry, exhibiting a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from the corresponding acid hydrazide.

Workflow for 1,3,4-Oxadiazole Synthesis

start This compound intermediate1 4-Methoxy-3-methylbenzohydrazide start->intermediate1 Hydrazine hydrate intermediate2 N-Acyl-N'-(4-methoxy-3-methylbenzoyl)hydrazine intermediate1->intermediate2 Acylating agent (RCOCl or (RCO)2O) product 2-R-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazole intermediate2->product Cyclodehydration (e.g., POCl3, H2SO4)

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazoles

Step 1: Synthesis of 4-Methoxy-3-methylbenzohydrazide

  • To a solution of this compound (1.0 eq) in methanol, add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-methoxy-3-methylbenzohydrazide.

Step 2: Synthesis of 2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazoles

  • To a solution of 4-methoxy-3-methylbenzohydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • To the resulting diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid dropwise at 0 °C.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazole.

Compound Starting Material Reagents Yield (%) Reference
4-Methoxy-3-methylbenzohydrazideThis compoundHydrazine hydrate85-95Adapted from general hydrazide synthesis
2-Substituted-5-(4-methoxy-3-methylphenyl)-1,3,4-oxadiazole4-Methoxy-3-methylbenzohydrazideAcylating agent, Dehydrating agent60-80Adapted from general oxadiazole synthesis

Synthesis of Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that are of great importance in medicinal chemistry. Many drugs containing the quinazoline scaffold have been developed, including anticancer agents like Gefitinib. The synthesis of the quinazoline core can be achieved through various methods, often involving the cyclization of an appropriately substituted anthranilic acid derivative. By introducing a nitro group onto the aromatic ring of this compound, a synthetic route analogous to known quinazoline syntheses can be envisioned.

Workflow for Quinazoline Synthesis

start This compound intermediate1 Methyl 4-methoxy-3-methyl-x-nitrobenzoate start->intermediate1 Nitration (HNO3/H2SO4) intermediate2 Methyl x-amino-4-methoxy-3-methylbenzoate intermediate1->intermediate2 Reduction (e.g., SnCl2/HCl) intermediate3 Substituted Quinazolinone intermediate2->intermediate3 Cyclization (e.g., Formamide) product Functionalized Quinazoline intermediate3->product Further Functionalization

Caption: Proposed workflow for quinazoline derivatives.

Experimental Protocol: Proposed Synthesis of Quinazoline Derivatives

Step 1: Nitration of this compound

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The position of nitration will be directed by the existing substituents and needs to be confirmed by spectroscopic methods.

Step 2: Reduction of the Nitro Group

  • To a solution of the nitrated this compound (1.0 eq) in ethanol, add a reducing agent such as stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.

Step 3: Cyclization to form the Quinazolinone Ring

  • Heat a mixture of the amino derivative (1.0 eq) and formamide (10 eq) at 150-160 °C for 4-6 hours.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone.

Step 4: Further Functionalization

The resulting quinazolinone can be further functionalized, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution to introduce various side chains, as is common in the synthesis of many quinazoline-based drugs.

Reaction Step Starting Material Reagents Expected Outcome Reference
NitrationThis compoundHNO₃, H₂SO₄Nitrated benzoate derivativeStandard nitration protocols
ReductionNitrated benzoate derivativeSnCl₂, HClAmino benzoate derivativeStandard nitro reduction protocols
CyclizationAmino benzoate derivativeFormamideQuinazolinone derivativeAdapted from quinazoline synthesis literature

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All experiments should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Derivatization of Methyl 4-methoxy-3-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with potential applications as a building block in organic synthesis and medicinal chemistry. While specific literature on the derivatization of this exact molecule is limited, its structural features—a methyl ester, a methoxy group, a methyl group, and a substituted benzene ring—suggest a variety of potential chemical transformations. This document provides an overview of these potential derivatization reactions, supported by detailed protocols for analogous transformations on structurally similar compounds. The information herein is intended to serve as a practical guide for researchers interested in exploring the synthetic utility of this compound and related molecules.

Potential Derivatization Reactions

Based on the functional groups present in this compound, several classes of derivatization reactions can be envisioned. These reactions allow for the modification of the molecule to generate a library of derivatives for further investigation in drug discovery and materials science.

The primary sites for chemical modification are:

  • The Ester Group: Susceptible to hydrolysis to form the corresponding carboxylic acid, or transesterification to other esters. Amidation can also be achieved.

  • The Aromatic Ring: Can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing methoxy and methyl groups.

  • The Methoxy Group: Can be cleaved to yield a phenolic hydroxyl group, which opens up further avenues for derivatization.

  • The Benzylic Methyl Group: Can be oxidized to a carboxylic acid or halogenated.

Experimental Protocols for Analogous Compounds

Due to the scarcity of direct experimental procedures for this compound, the following section provides detailed protocols for similar reactions performed on structurally related benzoate derivatives. These protocols can be adapted as starting points for the derivatization of the title compound.

Ester Hydrolysis: Synthesis of 3-methoxy-4-methylbenzoic acid

This protocol describes the hydrolysis of a methyl ester to a carboxylic acid, a fundamental transformation.

Reaction Scheme: Methyl 3-methoxy-4-methylbenzoate → 3-methoxy-4-methylbenzoic acid

Protocol: A detailed protocol for this type of transformation is not readily available in the search results. However, a general procedure would involve heating the methyl ester with a strong base like sodium hydroxide in a water/alcohol mixture, followed by acidification to precipitate the carboxylic acid.

Quantitative Data Summary:

Starting Material Reagents Conditions Product Yield Reference

| Methyl 3-methoxy-4-methylbenzoate | NaOH, H₂O/MeOH | Reflux | 3-methoxy-4-methylbenzoic acid | Not specified | N/A |

Electrophilic Aromatic Substitution: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

This protocol demonstrates the nitration of a substituted benzoate, a key reaction for introducing a nitro group that can be further transformed (e.g., reduced to an amine).

Reaction Scheme: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate → Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

Protocol:

  • Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).

  • Cool the solution to 0-5 °C.

  • Add nitric acid (84.5 mL, 66%) dropwise while maintaining the temperature between 0-5 °C.

  • Stir the mixture at room temperature for 6 hours.

  • Slowly pour the reaction mixture into ice-water (2 L).

  • Extract the product with ethyl acetate (4 x 200 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the product.[1]

Quantitative Data Summary:

Starting Material Reagents Conditions Product Yield Reference

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, Acetic acid, Acetic anhydride | 0-5 °C to RT, 6 h | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not specified |[1] |

O-Alkylation of a Hydroxybenzoate: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

This protocol is for the alkylation of a phenolic hydroxyl group, a common strategy in medicinal chemistry to introduce side chains. This would be relevant after a demethylation step.

Reaction Scheme: Methyl 3-hydroxy-4-methoxybenzoate + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Protocol:

  • Combine Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in dimethylformamide (DMF, 500 mL).

  • Heat the mixture at 70 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-water (3 L) with constant stirring.

  • Filter the resulting solid and wash it with cold water to obtain the product.[1]

Quantitative Data Summary:

Starting Material Reagents Conditions Product Yield Reference

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | 70 °C, 4 h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |[1] |

Visualizing Synthetic Pathways

The following diagrams illustrate the potential derivatization workflows discussed.

G This compound This compound 4-methoxy-3-methylbenzoic acid 4-methoxy-3-methylbenzoic acid This compound->4-methoxy-3-methylbenzoic acid Ester Hydrolysis Nitro-derivatives Nitro-derivatives This compound->Nitro-derivatives Nitration Hydroxy-derivatives Hydroxy-derivatives This compound->Hydroxy-derivatives Demethylation

Caption: Potential derivatization pathways for this compound.

G cluster_0 Nitration Protocol Workflow Start Start Dissolve Substrate Dissolve starting material in AcOH and Ac₂O Start->Dissolve Substrate Cool Cool to 0-5 °C Dissolve Substrate->Cool Add Nitrating Agent Add HNO₃ dropwise Cool->Add Nitrating Agent React Stir at RT for 6h Add Nitrating Agent->React Quench Pour into ice-water React->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry and Concentrate Dry over Na₂SO₄ and concentrate Wash->Dry and Concentrate Product Product Dry and Concentrate->Product

Caption: Experimental workflow for the nitration of a substituted methylbenzoate.

Conclusion

While direct derivatization protocols for this compound are not extensively reported, its chemical structure suggests a rich potential for synthetic transformations. The protocols provided for analogous compounds offer a solid foundation for researchers to develop specific procedures for this molecule. The ability to perform reactions such as ester hydrolysis, electrophilic aromatic substitution, and O-alkylation (following demethylation) makes this compound and its isomers valuable scaffolds for the synthesis of novel compounds in the pursuit of new therapeutics and functional materials. It is recommended that any new derivatization reactions be performed on a small scale initially to optimize conditions and characterize the resulting products thoroughly.

References

Application Notes and Protocols for the Electrophilic Aromatic Substitution of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-3-methylbenzoate is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic functionalization of its benzene ring through electrophilic aromatic substitution (EAS) is a key step in the elaboration of more complex molecular architectures. This document provides a detailed analysis of the regioselectivity of EAS on this substrate and offers adaptable protocols for common substitution reactions, including nitration, bromination, and Friedel-Crafts acylation.

Regioselectivity Analysis

The outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic and steric effects of its three substituents: the methoxy group (-OCH₃), the methyl group (-CH₃), and the methyl ester group (-COOCH₃).

  • Methoxy Group (-OCH₃) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance.[1] It is a powerful ortho, para-director.

  • Methyl Group (-CH₃) at C3: This is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. It also acts as an ortho, para-director.

  • Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group because the carbonyl group withdraws electron density from the ring through both resonance and inductive effects. It functions as a meta-director.[2]

The directing influences of these groups converge to strongly favor substitution at the C5 position. This position is ortho to the highly activating methoxy group and meta to the deactivating methyl ester group, representing the most electronically favorable and sterically accessible site for electrophilic attack. The diagram below illustrates the concerted directing effects.

Directing effects on this compound.

Illustrative Quantitative Data

The following table summarizes the expected regioselectivity and approximate yields for various electrophilic aromatic substitution reactions on this compound, based on data from analogous reactions on substituted anisoles and toluenes.[3][4] Actual yields will depend on specific reaction conditions and purification methods.

Reaction TypeElectrophileMajor ProductExpected Yield (%)Expected Isomer Distribution
Nitration NO₂⁺Methyl 4-methoxy-3-methyl-5-nitrobenzoate80-90>95% C5-isomer
Bromination Br⁺Methyl 5-bromo-4-methoxy-3-methylbenzoate85-95>98% C5-isomer
Acylation RCO⁺Methyl 5-acyl-4-methoxy-3-methylbenzoate75-85>98% C5-isomer (due to steric hindrance)

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reagents, especially concentrated acids and moisture-sensitive catalysts, should be handled with care.

Protocol 1: Nitration

This protocol describes the regioselective mononitration at the C5 position.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 10 mmol of this compound to the cold, stirring sulfuric acid. Maintain the temperature at or below 5°C.

  • Nitrating Mixture Preparation: In a separate flask, cautiously prepare the nitrating mixture by slowly adding 11 mmol (1.1 equivalents) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 20-30 minutes. The internal temperature must be maintained below 10°C to prevent side reactions.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice with stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral. Recrystallize the crude product from hot methanol to obtain pure Methyl 4-methoxy-3-methyl-5-nitrobenzoate.

Protocol 2: Bromination

This protocol utilizes a mild and selective brominating system.[6]

Materials:

  • This compound

  • Ammonium Bromide (NH₄Br)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (10%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 12 mmol (1.2 equivalents) of ammonium bromide in 20 mL of glacial acetic acid.

  • Oxidant Addition: Add 12 mmol (1.2 equivalents) of 30% hydrogen peroxide dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Pour the reaction mixture into 100 mL of deionized water. Add 10% sodium thiosulfate solution to quench any remaining bromine (indicated by the disappearance of a yellow/orange color).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain Methyl 5-bromo-4-methoxy-3-methylbenzoate.

Protocol 3: Friedel-Crafts Acylation

This protocol describes a general procedure for acylation using an acyl chloride and a Lewis acid catalyst.[7][8]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Add 12 mmol (1.2 equivalents) of anhydrous aluminum chloride to the flask, followed by 20 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add 11 mmol (1.1 equivalents) of acetyl chloride to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.

  • Substrate Addition: Dissolve 10 mmol of this compound in 10 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl. Stir until the ice has melted and the layers have separated.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain Methyl 5-acetyl-4-methoxy-3-methylbenzoate.

Product Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution. The position of the new substituent can be determined by analyzing the splitting patterns and chemical shifts of the aromatic protons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the newly introduced nitro group (strong absorptions ~1530 and 1350 cm⁻¹) or carbonyl group (strong absorption ~1680 cm⁻¹ for the new ketone).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of solid products.

Experimental Workflow Diagram

G start Start: This compound reaction Electrophilic Aromatic Substitution (Nitration, Bromination, or Acylation) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup isolation Isolation & Purification (Filtration, Recrystallization, or Chromatography) workup->isolation analysis Product Characterization (NMR, IR, MS, MP) isolation->analysis end Final Product analysis->end

References

Application Note: HPLC Analysis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-methoxy-3-methylbenzoate. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification.

Introduction

This compound is a chemical compound with applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. A validated analytical method is crucial for ensuring the purity, stability, and quality of this compound in research and manufacturing settings. The HPLC method detailed herein is based on established protocols for structurally similar aromatic esters and provides a straightforward and reproducible approach for its analysis.

Experimental

A standard HPLC system equipped with a UV detector is appropriate for this analysis. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature Ambient (approximately 25°C)
Run Time Approximately 10 minutes
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (analytical grade)

  • This compound reference standard (purity >99%)

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct a calibration curve.

  • Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in the mobile phase to achieve a concentration within the calibration range.

Detailed Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of the analyte.

  • System Suitability: Inject the 100 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

  • Calibration Curve: Inject each working standard solution in triplicate. Record the peak area for each injection and plot a calibration curve of the average peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution in triplicate. Record the peak area of the analyte.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its average peak area from the calibration curve.

Results and Data Presentation

The following tables summarize the expected quantitative data from this HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Retention Time (min) ~ 5.8
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
RSD of Peak Area (%) ≤ 2.0< 1.0
RSD of Retention Time (%) ≤ 2.0< 0.5

Table 2: Method Validation Summary

ParameterTypical Performance
Linearity Range (µg/mL) 10 - 250
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~ 1
Limit of Quantitation (LOQ) (µg/mL) ~ 3
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN:H2O:Formic Acid) C System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (5 Injections of Standard) B->D E Calibration Curve Generation (Injecting Standards) B->E F Sample Analysis (Injecting Samples) B->F C->D Stable Baseline D->E RSD < 2% H Concentration Calculation (from Calibration Curve) E->H G Peak Integration & Area Measurement F->G G->H I Final Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it easily adaptable for routine quality control and research applications.

Application Note: GC-MS Protocol for the Analysis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Methyl 4-methoxy-3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to ensure reliable and reproducible results for the identification and quantification of this compound in a laboratory setting.

Introduction

This compound (C₁₀H₁₂O₃, Mol. Wt.: 180.20 g/mol ) is an aromatic ester of interest in various chemical and pharmaceutical research areas.[1] Gas Chromatography-Mass Spectrometry is a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this. This protocol details the necessary steps from sample preparation to data analysis.

Experimental Protocol

This section provides a comprehensive methodology for the GC-MS analysis of this compound.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For relatively clean samples or standards, a simple dilution is sufficient.

  • Reagents and Materials:

    • This compound standard

    • Volatile solvent (e.g., Ethyl Acetate or Hexane, GC grade)

    • 2 mL autosampler vials with caps

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of this compound in the chosen volatile solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • For unknown samples, dissolve a known weight of the sample in a known volume of the solvent. Dilute as necessary to fall within the calibration range.

    • Transfer the final solutions to 2 mL autosampler vials for analysis.

GC-MS Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may require optimization for your specific instrument.

Parameter Value
Gas Chromatograph
Column VF-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature 60 °C, ramp to 270 °C at 10 °C/min, hold for 5 minutes[2][3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Mass Range m/z 40-400
Scan Mode Full Scan

Data Presentation

The following table summarizes the key quantitative data for the analysis of this compound.

Parameter Value Source
Molecular Formula C₁₀H₁₂O₃Cheméo[1]
Molecular Weight 180.20 g/mol Cheméo[1]
Retention Index (non-polar column) 1493NIST WebBook[2][3]
Molecular Ion (M⁺) m/z 180Predicted
Key Fragment Ions m/z 149 (M-OCH₃)⁺, 121 (M-COOCH₃)⁺Predicted

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample/Standard Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Prepare Calibration Standards & Dilute Sample Dissolve->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Automated Injection Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Data Acquisition Identify Identify Peak by Retention Index & Mass Spectrum Chromatogram->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: The Emerging Role of Methyl 4-methoxy-3-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methoxy-3-methylbenzoate is a substituted aromatic ester that holds considerable promise as a versatile building block in the field of medicinal chemistry. Its structure, featuring a methyl ester, a methoxy group, and a methyl group on a benzene ring, offers multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds for drug discovery. While direct research on the biological activities of this compound derivatives is still emerging, the established utility of its parent acid and isomeric analogs provides a strong rationale for its exploration as a key intermediate in the development of novel therapeutic agents.

The parent compound, 4-methoxy-3-methylbenzoic acid, is recognized as a key intermediate in the synthesis of various pharmaceutical agents.[1] This highlights the importance of the 4-methoxy-3-methylbenzoyl scaffold in generating molecules with desirable pharmacological properties. The methyl ester form, this compound, serves as a protected version of the carboxylic acid, allowing for reactions at other positions of the molecule before final deprotection or modification of the ester itself.

Application 1: Scaffold for Anti-inflammatory and Analgesic Agents

The core structure of this compound is a viable starting point for the development of new anti-inflammatory and analgesic drugs. Its parent acid, 3-Methoxy-4-methylbenzoic acid, is a known precursor in the synthesis of such agents.[2] By utilizing this compound, researchers can explore a variety of synthetic routes to generate libraries of compounds for screening.

Application 2: Potential in Neurodegenerative Disease Therapeutics

An isomer of the topic compound, Methyl 3-methoxy-4-methylbenzoate, has shown potential as a therapeutic agent for Alzheimer's disease. It has been identified as a potent inhibitor of the neurotoxic effects of β-amyloid peptide (Aβ) and has been shown to inhibit its fibrillation in vitro.[3] This suggests that the methoxy-methyl-benzoate scaffold could be a valuable pharmacophore for the design of new drugs targeting neurodegenerative disorders.

Application 3: Intermediate in the Synthesis of Kinase Inhibitors

Although not directly involving this compound, the synthesis of the well-known epidermal growth factor receptor (EGFR) kinase inhibitor, Gefitinib, utilizes a closely related isomer, Methyl 3-hydroxy-4-methoxybenzoate, as a starting material.[4][5] This underscores the utility of this class of substituted benzoates in the construction of complex heterocyclic systems that are central to many kinase inhibitors. The 4-methoxy-3-methyl substitution pattern of the topic compound could be explored for the development of new kinase inhibitors with novel selectivity profiles.

Application 4: Basis for Novel Anti-Cancer Agents Targeting Survival Pathways

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, which shares a similar substitution pattern, has been shown to target the Akt/NFκB cell survival signaling pathway, a critical pathway in many cancers, including prostate cancer.[6] This compound inhibits the proliferation of cancer cells and induces apoptosis.[6] This provides a strong impetus for investigating derivatives of this compound for their potential to modulate this pathway and act as anti-cancer agents.

Data Summary

The following table summarizes hypothetical, yet plausible, biological activity data for a series of derivatives that could be synthesized from this compound, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential research directions.

Compound IDR1-Substitution at C-3R2-Substitution at C-4Target/AssayIC50 (µM)
Parent -CH3-OCH3--
Derivative A -CH2-NH-Aryl-OCH3Kinase X Inhibition0.5
Derivative B -CH3-O-(CH2)2-N-morpholineKinase Y Inhibition1.2
Derivative C -CH3-NH-ArylAnti-proliferative (PC-3 cells)5.8
Derivative D -Br-OCH3Neuronal Protection Assay2.1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 4-methoxy-3-methylbenzoic acid to yield the title compound.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methoxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Representative N-Arylation of a Derivative (Illustrative)

This protocol illustrates a common subsequent reaction in medicinal chemistry, using an amino-substituted derivative as an example.

Materials:

  • Amino-derivative of this compound

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the amino-derivative (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_reactions Synthetic Modifications cluster_products Derivative Scaffolds start This compound hydrolysis Ester Hydrolysis start->hydrolysis reduction Ester Reduction start->reduction bromination Aromatic Bromination start->bromination acid Carboxylic Acid Derivative hydrolysis->acid alcohol Benzylic Alcohol Derivative reduction->alcohol bromo Bromo-Aryl Derivative bromination->bromo amidation Amidation amide Amide Library amidation->amide acid->amidation

Caption: Synthetic utility of this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P Gefitinib Gefitinib (derived from analog) Gefitinib->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by Gefitinib.

References

Application Notes and Protocols: Methyl 4-methoxy-3-methylbenzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with a chemical structure that suggests potential, yet largely unexplored, applications in the field of polymer chemistry. While not a commonly utilized monomer, its unique combination of a methoxy group, a methyl group, and a methyl ester on a benzene ring presents intriguing possibilities for the synthesis of novel polymers with tailored properties. The strategic placement of these functional groups can influence polymer solubility, thermal stability, and reactivity, making it a candidate for creating specialty polymers for advanced applications, including in the biomedical and materials science sectors.

Based on its chemical structure, this compound could potentially be employed in polymer chemistry in the following capacities:

  • As a Co-monomer in Polyester Synthesis: The methyl ester group can undergo transesterification with diols, allowing for its incorporation into polyester chains. The presence of the methoxy and methyl groups on the aromatic ring could modify the polymer's properties, such as increasing its solubility in organic solvents and altering its thermal characteristics.

  • As a Chain-Terminating Agent: The molecule possesses a single reactive site for polymerization (the methyl ester), making it a candidate for controlling the molecular weight of polyesters. By introducing it into a polymerization reaction, it can cap the growing polymer chains.

  • As a Precursor to a Polymerizable Monomer: Through chemical modification, this compound can be converted into a more reactive monomer. For instance, demethylation of the methoxy group to a hydroxyl group would create a phenol that is more reactive in certain polymerization reactions.

This document provides a prospective analysis of the applications of this compound in polymer chemistry, including detailed hypothetical protocols for its use as a co-monomer in polyester synthesis and as a precursor for a modified monomer.

Prospective Application 1: Co-monomer in Polyester Synthesis

The incorporation of this compound as a co-monomer in polyester synthesis can be achieved through melt polycondensation. In this hypothetical protocol, we describe the synthesis of a copolyester using this compound, dimethyl terephthalate, and ethylene glycol.

Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation

Materials:

  • This compound

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for washing)

  • Dichloromethane (for polymer precipitation)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Charging the Reactor: In a clean and dry high-temperature glass reactor, charge dimethyl terephthalate, this compound (e.g., in a 90:10 molar ratio), and a 1.5-fold molar excess of ethylene glycol.

  • Catalyst Addition: Add zinc acetate as a transesterification catalyst (e.g., 0.05 mol% based on the total moles of esters).

  • Inerting the System: Seal the reactor and purge with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the transesterification step.

  • Transesterification:

    • Begin stirring the mixture and gradually heat the reactor to 180-220°C.

    • Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the distillation condenser.

    • Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).

  • Polycondensation:

    • Add antimony trioxide as a polycondensation catalyst (e.g., 0.03 mol% based on the initial moles of DMT).

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

    • The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction for 3-4 hours under high vacuum and elevated temperature.

  • Polymer Isolation and Purification:

    • Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.

    • Allow the reactor to cool to room temperature.

    • Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Summary (Hypothetical)

ParameterValue
Molar Ratio (DMT : M4M3MB)90 : 10
Catalyst (Transesterification)Zinc Acetate (0.05 mol%)
Catalyst (Polycondensation)Antimony Trioxide (0.03 mol%)
Transesterification Temperature180-220°C
Polycondensation Temperature260-280°C
Reaction Time (Polycondensation)3-4 hours
Expected Yield85-95%
Anticipated Polymer PropertiesIncreased solubility, lower melting point compared to PET

M4M3MB: this compound

Workflow Diagram

G Charge Reactants Charge Reactants Add Zn(OAc)2 Add Zn(OAc)2 Charge Reactants->Add Zn(OAc)2 Heat to 180-220°C Heat to 180-220°C Add Zn(OAc)2->Heat to 180-220°C Remove Methanol Remove Methanol Heat to 180-220°C->Remove Methanol Add Sb2O3 Add Sb2O3 Remove Methanol->Add Sb2O3 Heat to 260-280°C Heat to 260-280°C Add Sb2O3->Heat to 260-280°C Apply Vacuum Apply Vacuum Heat to 260-280°C->Apply Vacuum Remove Ethylene Glycol Remove Ethylene Glycol Apply Vacuum->Remove Ethylene Glycol Dissolve Polymer Dissolve Polymer Remove Ethylene Glycol->Dissolve Polymer Precipitate in Methanol Precipitate in Methanol Dissolve Polymer->Precipitate in Methanol Filter & Wash Filter & Wash Precipitate in Methanol->Filter & Wash Dry Polymer Dry Polymer Filter & Wash->Dry Polymer

Caption: Workflow for copolyester synthesis using this compound.

Prospective Application 2: Precursor to a Hydroxy-functional Monomer

To enhance its reactivity, particularly for applications requiring phenolic hydroxyl groups (e.g., in polycarbonates or certain high-performance polyesters), this compound can be demethylated to yield Methyl 4-hydroxy-3-methylbenzoate.

Experimental Protocol: Demethylation of this compound

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Dichloromethane (anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.1 equivalents) to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol to the flask while cooling in an ice bath. This will decompose the excess BBr₃.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure Methyl 4-hydroxy-3-methylbenzoate.

Quantitative Data Summary (Hypothetical)

ParameterValue
Reactant Ratio (M4M3MB : BBr₃)1 : 1.1
Reaction Temperature0°C to Room Temperature
Reaction Time12-16 hours
Expected Yield70-85%

Logical Relationship Diagram

G M4M3MB This compound Reaction Demethylation Reaction M4M3MB->Reaction BBr3 Boron Tribromide (BBr3) BBr3->Reaction Product Methyl 4-hydroxy-3-methylbenzoate Reaction->Product Yield: 70-85% Polymer High-Performance Polymers (e.g., Polycarbonates, Polyesters) Product->Polymer Polymerization

Caption: Conversion of this compound to a reactive monomer.

While direct applications of this compound in polymer chemistry are not yet well-established in the literature, its chemical structure holds promise for the development of novel polymers. The protocols detailed above provide a hypothetical framework for researchers to explore its potential as a co-monomer to modify existing polyesters or as a precursor to more reactive monomers for the synthesis of high-performance polymers. Further research in this area could lead to the development of new materials with unique properties for a variety of applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-3-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-methoxy-3-methylbenzoic acid with methanol. This reaction is typically facilitated by a strong acid catalyst. Alternative methylation techniques, such as using dimethyl sulfate or dihalohydantoin, have also been reported to produce high yields.

Q2: I am experiencing a low yield in my Fischer esterification. What are the common causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] Other factors include an insufficient amount of catalyst, the use of non-anhydrous reagents, low reaction temperatures, or insufficient reaction times.[1][2]

Q3: What potential side products should I be aware of during the synthesis?

A3: While the esterification of 4-methoxy-3-methylbenzoic acid is generally a clean reaction, potential side reactions can occur. Under harsh conditions, etherification of any residual phenolic impurities could be a minor side product. If the starting material is not pure, impurities will carry through or react to form other byproducts. In reactions using strong methylating agents like dimethyl sulfate, there is a possibility of methylation at other nucleophilic sites if present.

Q4: How can I effectively purify the synthesized this compound?

A4: Purification can be achieved through a series of extraction and washing steps followed by recrystallization or column chromatography. A common workup involves neutralizing the acid catalyst with a base like sodium bicarbonate solution, followed by extraction with an organic solvent.[3][4] Any unreacted 4-methoxy-3-methylbenzoic acid can be removed by this basic wash.[3] The crude product can then be further purified by recrystallization from a suitable solvent system like methanol/water or by silica gel column chromatography.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining.- Use a large excess of methanol to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[3]
Inactive or Insufficient Catalyst: The acid catalyst is not effectively protonating the carboxylic acid.- Use a fresh batch of a strong acid catalyst (e.g., concentrated H₂SO₄, acetyl chloride). - Ensure the correct catalytic amount is used.
Presence of Water: Water in the reagents or glassware is inhibiting the forward reaction.- Use anhydrous methanol and ensure the 4-methoxy-3-methylbenzoic acid is completely dry. - Thoroughly dry all glassware before use.[1]
Low Reaction Temperature or Insufficient Time: The reaction has not proceeded to completion.- Ensure the reaction is heated to the appropriate reflux temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[2]
Product Contamination Unreacted Starting Material: Incomplete conversion of 4-methoxy-3-methylbenzoic acid.- During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[3]
Formation of Side Products: Undesired reactions occurring under the reaction conditions.- Optimize reaction conditions (temperature, reaction time) to minimize side product formation. - Purify the crude product using column chromatography to separate the desired ester from any byproducts.
Difficulty in Product Isolation Product Loss During Workup: The ester is being lost during the extraction and washing steps.- Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking that can lead to emulsion formation.

Comparative Yields of Synthesis Methods

The following table summarizes the reported yields for different methods of synthesizing this compound. It is important to note that reaction conditions can vary, impacting the final yield.

Method Starting Material Catalyst/Reagent Reported Yield (%) Reference
Fischer Esterification4-methoxy-3-methylbenzoic acidAcetyl Chloride in Methanol98%
Methylation3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acidDimethyl Sulfate97-98%[5]
Dihalohydantoin-Catalyzed Esterification4-methylbenzoic acidDibromohydantoin in Methanol95%[6]
Fischer Esterification4-methoxy-3-methylbenzoic acidSulfuric Acid in MethanolNot specified, but generally high for similar reactions.[4]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for several hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purify the crude product by recrystallization or column chromatography if necessary.[4]

Protocol 2: Esterification using Acetyl Chloride

This method offers a high-yield alternative to using sulfuric acid.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Anhydrous Methanol

  • Acetyl Chloride

Procedure:

  • Dissolve 4-methoxy-3-methylbenzoic acid in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution. Acetyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux for several hours, monitoring by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The residue can be worked up as described in Protocol 1 (steps 5-9) to isolate and purify the product.

Protocol 3: Methylation using Dimethyl Sulfate

This method is effective for the methylation of both the carboxylic acid and a precursor hydroxyl group if starting from 3-hydroxy-4-methylbenzoic acid.[5]

Materials:

  • 4-methoxy-3-methylbenzoic acid (or 3-hydroxy-4-methylbenzoic acid)

  • Dimethyl Sulfate

  • Potassium Hydroxide or other suitable base

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the starting benzoic acid derivative in water containing a stoichiometric amount of a base like potassium hydroxide to form the carboxylate salt.

  • Add dimethyl sulfate dropwise to the stirred solution at a controlled temperature (e.g., 40 °C). The pH should be maintained at a basic level (e.g., 10.8-11) by the concurrent addition of a base solution.[5]

  • After the addition is complete, continue stirring for a short period.

  • The product ester will often separate as an oil or solid. Isolate the product by filtration or extraction with an organic solvent.

  • Wash the isolated product with water and dry it under a vacuum.[5]

Visualizing the Workflow and Logic

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Start reactants Combine 4-methoxy-3-methylbenzoic acid, methanol, and catalyst start->reactants reflux Reflux for several hours reactants->reflux evaporation Remove excess methanol reflux->evaporation Reaction complete extraction Dissolve in organic solvent and wash with NaHCO3/brine evaporation->extraction drying Dry organic layer and evaporate solvent extraction->drying purification Purify by recrystallization or column chromatography drying->purification end Pure this compound purification->end

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Product Yield? check_equilibrium Is the reaction at equilibrium? low_yield->check_equilibrium Yes check_conditions Are reaction conditions optimal? low_yield->check_conditions No check_equilibrium->check_conditions No solution_equilibrium Use excess methanol or remove water. check_equilibrium->solution_equilibrium Yes check_workup Is product lost during workup? check_conditions->check_workup No solution_conditions Increase reaction time/temperature, check catalyst activity, ensure anhydrous conditions. check_conditions->solution_conditions Yes solution_workup Perform multiple extractions, avoid emulsion formation. check_workup->solution_workup Yes

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of crude Methyl 4-methoxy-3-methylbenzoate by recrystallization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent system for recrystallizing this compound?

A1: Based on its chemical structure (an aromatic ester), this compound is soluble in polar organic solvents and poorly soluble in water. An effective and commonly used solvent system for compounds of this type is a mixture of methanol and water . Methanol is used to dissolve the compound when hot, and water is added as an anti-solvent to induce crystallization upon cooling. An alternative system could be ethanol and water. The ideal ratio should be determined experimentally to maximize recovery and purity.

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., methanol) to ensure the solution is no longer supersaturated at the boiling point.

  • Solution 2: Slow Cooling. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help slow the cooling rate.

  • Solution 3: Reduce Anti-Solvent. If using a mixed solvent system like methanol/water, you may have added the anti-solvent (water) too quickly or in excess. Re-heat to redissolve, add more of the primary solvent (methanol), and then add the anti-solvent more slowly while the solution is hot until the first sign of turbidity appears.

Q3: Crystal formation is very slow or has not occurred at all. How can I induce crystallization?

A3: If crystals do not form after the solution has cooled to room temperature, the solution may be too dilute or may lack nucleation sites.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to begin forming.

  • Solution 2: Seeding. If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3: Reduce Solvent Volume. If the solution is too dilute, you can gently heat it to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly. After reducing the volume, allow it to cool slowly again.

  • Solution 4: Extended Cooling. Place the solution in an ice bath (0 °C) or a freezer for an extended period to further decrease the solubility of the compound.

Q4: My recovery yield is very low. What are the likely causes?

A4: Low recovery can result from several factors during the recrystallization process.

  • Cause 1: Using too much solvent. The most common cause is adding an excessive amount of the initial solvent, meaning a significant amount of your product remains dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cause 2: Premature crystallization. If the product crystallizes in the filter paper during a hot filtration step, it will be lost.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible.

  • Cause 3: Incomplete crystallization. Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Q5: The recrystallized product is colored. How can I remove colored impurities?

A5: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Solution: After dissolving the crude product in the hot solvent but before performing the hot filtration, add a small amount (1-2% of the solute mass) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration through fluted filter paper to remove the charcoal and then proceed with the cooling and crystallization steps.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
IUPAC Name This compound-
CAS Number 70347-04-5[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol -
Appearance Solid-
Melting Point Not consistently reported. Purity should be confirmed by other methods.-
Water Solubility 0.319 mg/mL (Calculated)[2]
Solubility in Organics Soluble in solvents such as methanol, ethanol, and ether.[3]

Experimental Protocol: Recrystallization using Methanol/Water

This protocol details the steps for purifying crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture on a hotplate with stirring. Continue to add methanol dropwise until the solid just completely dissolves at or near the boiling point. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hotplate. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.

  • Inducing Crystallization: Remove the flask of hot, clear filtrate from the heat. While still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). If too much precipitate forms, add a few drops of hot methanol to redissolve it.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold methanol/water mixture (using the same approximate ratio as the final crystallization solution) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the mass and melting point of the dried product to assess recovery and purity. A pure compound should have a sharp melting point range.

Mandatory Visualization

The following diagram illustrates the logical workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation start Crude Product dissolve Dissolve in minimum hot methanol start->dissolve hot_filtration Hot Filtration (removes insolubles) dissolve->hot_filtration add_water Add water (anti-solvent) hot_filtration->add_water slow_cool Slow Cool to Room Temperature add_water->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Workflow diagram for the purification of this compound.

References

Technical Support Center: Column Chromatography of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-methoxy-3-methylbenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography using silica gel is a highly effective and widely used method for the purification of this compound and related aromatic esters. The choice of the solvent system, known as the mobile phase or eluent, is critical and will depend on the specific impurities present in the crude sample.

Q2: Which mobile phase (eluent) system is recommended for the column chromatography of this compound?

A2: A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate, is generally effective. The optimal ratio will depend on the impurities in your crude material. A good starting point for method development is a 9:1 or 4:1 (v/v) mixture of hexanes to ethyl acetate. This can be optimized by first running a thin-layer chromatography (TLC) plate to determine the best solvent ratio for separation.

Q3: My this compound seems to be degrading on the silica gel column. What might be the cause and how can I prevent it?

A3: While esters are generally stable, some compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (v/v). This will help neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Neutral alumina can be a suitable alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Employing flash chromatography with positive pressure will expedite the separation process, reducing the time the compound spends on the stationary phase.

Q4: What are the typical impurities I should expect when synthesizing this compound?

A4: Common impurities are dependent on the synthetic route. If the synthesis involves the esterification of 4-methoxy-3-methylbenzoic acid, you may have unreacted starting acid, which is significantly more polar. If the synthesis involves methylation of a phenolic precursor, you might have incompletely methylated byproducts or unreacted starting material.

Data Presentation

The following tables summarize typical parameters for the column chromatography purification of aromatic esters like this compound.

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended Value/Type
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Typical Mobile Phase Hexanes:Ethyl Acetate
Starting Mobile Phase Ratio 9:1 (v/v)
Target Rf on TLC 0.25 - 0.35
Loading Technique Dry loading is often preferred for better resolution

Table 2: Mobile Phase Optimization Guide (based on TLC analysis)

Observation on TLC PlateRecommended Action
Rf of the product is too low (<0.2)Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Rf of the product is too high (>0.5)Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
Poor separation of spotsTry a different solvent system (e.g., dichloromethane/hexanes) or consider a gradient elution.

Experimental Protocols

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Protocol 1: Purification by Flash Column Chromatography

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and offers good separation from all impurities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure to begin the elution process.

    • Collect the eluent in fractions of an appropriate volume (e.g., 10-20 mL).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC with a suitable mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Adjust the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution might be necessary.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Product Elutes Too Quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Streaking of Spots on TLC/Column The sample is too concentrated; the compound is interacting strongly with the silica (e.g., acidic or basic functional groups).Dilute the sample before loading. If streaking persists, consider deactivating the silica gel with triethylamine (for basic compounds) or adding a small amount of acetic acid to the mobile phase (for acidic compounds).
Cracks in the Silica Bed Improper column packing or allowing the column to run dry.Ensure the silica gel is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica bed.
Low Recovery of Product The compound is irreversibly adsorbed onto the silica; the compound is volatile and lost during solvent removal.Deactivate the silica if adsorption is suspected. Use care during solvent evaporation, avoiding excessive heat or vacuum.

Visualization

TroubleshootingWorkflow Column Chromatography Troubleshooting Workflow cluster_solutions Solutions start Problem Encountered poor_separation Poor Separation start->poor_separation no_elution Product Does Not Elute start->no_elution fast_elution Product Elutes Too Fast start->fast_elution streaking Band Streaking start->streaking cracks Cracks in Silica Bed start->cracks solution_polarity_adjust Adjust Mobile Phase Polarity (based on TLC) poor_separation->solution_polarity_adjust Check TLC solution_gradient Use Gradient Elution poor_separation->solution_gradient no_elution->solution_polarity_adjust Increase Polarity fast_elution->solution_polarity_adjust Decrease Polarity solution_deactivate Deactivate Silica (e.g., with triethylamine) streaking->solution_deactivate solution_dry_load Use Dry Loading Technique streaking->solution_dry_load Avoid Overloading solution_repack Repack Column Carefully cracks->solution_repack Ensure proper packing and keep column wet end Successful Purification solution_polarity_adjust->end solution_gradient->end solution_deactivate->end solution_repack->end solution_dry_load->end

Caption: A workflow diagram for troubleshooting common issues in column chromatography.

troubleshooting side reactions in Methyl 4-methoxy-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 4-methoxy-3-methylbenzoate. This guide provides detailed troubleshooting information, frequently asked questions, and experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-methoxy-3-methylbenzoic acid with methanol.[1] Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Methylation: This route involves the methylation of 4-hydroxy-3-methylbenzoic acid. This method requires a methylating agent, such as dimethyl sulfate (DMS), and a base to deprotonate the phenolic hydroxyl group.[2]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • The Fischer-Speier esterification is often simpler to perform in a laboratory setting if the starting carboxylic acid is readily available.

  • The methylation route can be very efficient, with reported high yields, especially when unreacted starting material is recycled.[2]

Q3: What are the most common issues encountered during these syntheses?

A3: The most frequently reported issues are low product yield due to incomplete reactions and challenges in separating the final product from the starting materials or side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

Route 1: Fischer-Speier Esterification of 4-methoxy-3-methylbenzoic acid

This route is an equilibrium-controlled reaction. Therefore, troubleshooting often involves strategies to shift the equilibrium towards the product.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards product: The reaction is reversible.[3][4] 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Presence of water: Water is a byproduct and its presence can reverse the reaction.[3] 4. Insufficient reaction time or temperature: The reaction may not have reached completion.1. Use a large excess of methanol (can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. 2. Use a fresh batch of a strong acid catalyst like concentrated H₂SO₄ or p-TsOH. 3. Ensure all glassware is thoroughly dried and use anhydrous methanol. 4. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Presence of Unreacted Starting Material in Product 1. Incomplete reaction: As above, the equilibrium may not have been sufficiently driven to the product side.1. Re-subject the crude product to the reaction conditions with fresh catalyst and anhydrous methanol. 2. Purify the product using column chromatography or recrystallization. An acid-base extraction can also be used to remove the acidic starting material.
Formation of Side Products 1. Dehydration of methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether.1. Maintain the reaction temperature at the reflux temperature of methanol and avoid excessive heating.

Quantitative Data for Fischer Esterification

The following table presents representative yields for Fischer esterification reactions of similar benzoic acid derivatives.

Starting MaterialCatalystReaction TimeYield (%)Purity (%)Reference
3-methyl-4-nitrobenzoic acidH₂SO₄4 h--[5]
Benzoic acidH₂SO₄4 h87-[6]
4-methoxybenzoic acidDihalohydantoin4 h78-[6]
Route 2: Methylation of 4-hydroxy-3-methylbenzoic acid

This route involves the reaction of 4-hydroxy-3-methylbenzoic acid with a methylating agent in the presence of a base.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction: Insufficient methylating agent or base, or suboptimal reaction conditions. 2. Side reaction at the carboxylic acid: While less favored, some methylation of the carboxylic acid can occur.1. Ensure the use of a sufficient excess of the methylating agent and base. Optimize reaction temperature and time. A patent describing a similar synthesis reports high yields by carefully controlling pH and temperature.[2] 2. The phenolic hydroxyl group is more nucleophilic than the carboxylate anion, especially under basic conditions, favoring O-methylation at the phenol. Maintaining appropriate stoichiometry and reaction conditions will minimize this.
Product is Contaminated with Starting Material 1. Incomplete reaction: As described above.1. The unreacted 4-hydroxy-3-methylbenzoic acid can be recovered from the aqueous phase after reaction workup by acidification and filtration, and can be recycled.[2] 2. Purification via column chromatography can effectively separate the product from the more polar starting material.
Handling of Hazardous Reagents 1. Toxicity of methylating agents: Dimethyl sulfate is toxic and a suspected carcinogen.1. Handle dimethyl sulfate in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Any excess reagent should be quenched according to established safety protocols.

Quantitative Data for Methylation

The following data is from a patent for a similar synthesis of methyl 3-methoxy-4-methylbenzoate from 3-hydroxy-4-methylbenzoic acid.[2]

Methylating AgentBaseTemperature (°C)Yield (%)Purity (%)
Dimethyl sulfateKOH4097>99.5 (GC)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-methoxy-3-methylbenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Methylation of 4-hydroxy-3-methylbenzoic acid

This protocol is adapted from a patented procedure for a similar compound.[2]

  • Reaction Setup: In a reaction vessel, dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) and potassium hydroxide (a molar excess) in water.

  • Addition of Methylating Agent: While maintaining the temperature at approximately 40 °C, add dimethyl sulfate (a molar excess based on hydroxyl and carboxyl groups) dropwise over several hours. The pH should be maintained in the alkaline range by the addition of KOH solution as needed.

  • Reaction: Continue stirring for an additional 30 minutes after the addition is complete.

  • Isolation: The product, this compound, may separate as an oil or solid. Separate the product, wash with water, and dry under a vacuum.

  • Recovery of Starting Material: The aqueous phase can be acidified to precipitate any unreacted 4-hydroxy-3-methylbenzoic acid, which can then be collected by filtration and recycled.[2]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathways A 4-methoxy-3-methylbenzoic acid B This compound A->B Fischer Esterification (Methanol, H+ catalyst) C 4-hydroxy-3-methylbenzoic acid C->B Methylation (e.g., Dimethyl Sulfate, Base)

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Significant Side Reactions check_reaction->side_reactions Unknown spots/ streaking solution1 Increase reaction time/ temperature, add excess reagent, remove water incomplete->solution1 solution2 Optimize reaction conditions (temp, catalyst). Purify product. side_reactions->solution2

Caption: A troubleshooting workflow for addressing low product yield.

References

optimizing esterification temperature for Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the optimization of the esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 4-methoxy-3-methylbenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Q2: What is the optimal reaction temperature for this esterification?

A2: The optimal temperature for the Fischer esterification is generally the reflux temperature of the alcohol being used. For methanol, this is approximately 65°C.[1] Operating at this temperature provides a good balance between a reasonable reaction rate and minimizing the formation of impurities.

Q3: How long should the reaction be run?

A3: Reaction times can vary, but a typical range for similar esterifications is between 4 to 8 hours.[2] It is highly recommended to monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) to determine when the starting material has been completely consumed.[2]

Q4: What are potential side reactions I should be aware of?

A4: While Fischer esterification is generally a clean reaction, side reactions can occur, especially if the temperature is too high. For aromatic acids, particularly those with activating groups, there is a possibility of undesired side reactions, though specific examples for this exact molecule are not prevalent in the provided literature. For structurally similar phenolic compounds, side reactions at elevated temperatures can include etherification, decarboxylation, or dehydration.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Ensure the reaction mixture is maintained at the reflux temperature of methanol (around 65°C).[1]
Insufficient reaction time.Monitor the reaction with TLC and continue heating until the starting material is no longer visible.[1]
Ineffective catalyst.Use a fresh or properly stored acid catalyst and ensure the correct catalytic amount is added.
Presence of water in reactants.Use anhydrous methanol and ensure the 4-methoxy-3-methylbenzoic acid is dry, as water can inhibit the forward esterification reaction.[1]
Low Product Purity (Multiple Spots on TLC) Reaction temperature is too high.Reduce the reaction temperature. Running the reaction at the reflux temperature of methanol should be sufficient.[1]
Contaminated starting materials.Ensure the purity of the 4-methoxy-3-methylbenzoic acid and methanol before starting the reaction.
Product is Difficult to Purify Residual acid catalyst.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[2] Be cautious of CO₂ evolution.[2]
Unreacted starting material.If the reaction did not go to completion, consider extending the reaction time in future experiments or using a slightly larger excess of methanol. Purification can be achieved via recrystallization or column chromatography.[2]

Experimental Protocol: Fischer Esterification

This protocol is a general guideline based on the esterification of similar benzoic acid derivatives.[1][2] Optimization may be required.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.[2]

  • While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[2]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[2]

  • Maintain the reflux for 4-8 hours, monitoring the reaction's progress by TLC.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude this compound by recrystallization or column chromatography on silica gel if necessary.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for Fischer esterification of a structurally similar compound, 3,5-Dibromo-4-methoxybenzoic acid, which can serve as a starting point for the optimization of this compound synthesis.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3,5-dibromo-4-methoxybenzoateMethanolConc. H₂SO₄4 - 685 - 95[2]

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-methoxy-3-methylbenzoic acid and excess anhydrous methanol add_catalyst Slowly add concentrated H₂SO₄ start->add_catalyst reflux Heat to reflux (approx. 65°C) for 4-8 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol via rotary evaporation cool->evaporate extract Dissolve in ethyl acetate and wash with water, NaHCO₃, and brine evaporate->extract dry Dry organic layer with Na₂SO₄ and concentrate extract->dry purify Purify crude product via recrystallization or column chromatography dry->purify end_product Pure this compound purify->end_product

Caption: General workflow for the Fischer esterification of 4-methoxy-3-methylbenzoic acid.

References

Technical Support Center: HPLC Analysis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing. This guide is tailored for researchers, scientists, and drug development professionals encountering peak shape issues during the analysis of Methyl 4-methoxy-3-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a significant problem in my analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration, and negatively impact the overall precision and reliability of your quantitative results.[3]

Q2: I'm observing peak tailing for this compound. What are the most likely causes?

Peak tailing for a relatively neutral aromatic ester like this compound in reversed-phase HPLC typically arises from several factors. The issue often occurs when more than one retention mechanism is at play during the separation.[1]

Primary Chemical Cause:

  • Secondary Silanol Interactions: This is a very common cause of peak tailing. Although your analyte is neutral, the ester and methoxy groups have lone pairs of electrons that can form hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4] This secondary polar interaction, in addition to the primary hydrophobic interaction, can lead to significant peak tailing.[1][4]

Common Methodological & Instrumental Causes:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.[1][5]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector and detector can cause peaks to broaden and tail, an effect that is often more pronounced for early-eluting peaks.[1][5]

  • Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing bed can disrupt the sample flow path, causing peak distortion.[1][5]

  • Mobile Phase pH Issues: While less critical for neutral compounds than for acids or bases, operating at a pH that might promote the ionization of residual silanol groups (typically pH > 4) can increase the likelihood of secondary interactions.[6]

Q3: How can I systematically troubleshoot peak tailing for my compound?

A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. Start by evaluating the easiest-to-change parameters, such as sample concentration, before moving to more complex adjustments like mobile phase composition or hardware modifications.

Below is a summary of parameters to investigate and a logical workflow to follow.

Troubleshooting Summary Table

Parameter Potential Problem Leading to Tailing Recommended Solution
Sample Concentration Mass Overload: The analytical column's stationary phase is saturated.[1][3]Dilute the sample by a factor of 10 and re-inject. If peak shape improves, optimize the sample concentration or reduce the injection volume.[5]
Mobile Phase pH Secondary Interactions: Ionized silanol groups (at pH > 4) interact with the analyte.[6]Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or a phosphate buffer to protonate silanol groups and minimize interactions.[5][7]
Buffer Concentration Insufficient Buffering: Unstable pH on the column can lead to inconsistent interactions.If using a buffer, ensure its concentration is sufficient (typically 10-25 mM for LC-UV) to maintain a stable pH.[5]
Column Chemistry Active Silanol Groups: The column (especially older, Type A silica) has a high concentration of accessible, acidic silanols.[7]Switch to a modern, high-purity (Type B) silica column with robust end-capping designed to shield residual silanols.
Extra-Column Volume Peak Dispersion: Excessive tubing length or internal diameter causes band broadening.[1]Use narrow-bore (e.g., 0.125 mm or 0.005" I.D.) tubing and ensure all connections are made with zero dead volume fittings. Keep tubing as short as possible.[5]
Column Integrity Contamination/Void: A blocked frit or a void at the column inlet disturbs the sample band.[5]First, try reversing and flushing the column (if the manufacturer permits). If the problem persists, replace the guard column (if used) or the analytical column.[5]

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Is it Column Overload? start->check_overload dilute_sample Dilute Sample (e.g., 10x) or Reduce Injection Volume check_overload->dilute_sample Yes check_chemical Chemical or Instrumental Issue? check_overload->check_chemical No shape_improves_overload Peak Shape Improves? dilute_sample->shape_improves_overload shape_improves_overload->check_chemical No problem_solved Problem Resolved shape_improves_overload->problem_solved Yes adjust_ph Adjust Mobile Phase: Lower pH to 2.5-3.5 (e.g., 0.1% Formic Acid) check_chemical->adjust_ph shape_improves_ph Peak Shape Improves? adjust_ph->shape_improves_ph check_hardware Evaluate Hardware shape_improves_ph->check_hardware No shape_improves_ph->problem_solved Yes check_connections Check Tubing & Connections for Dead Volume check_hardware->check_connections replace_column Replace Guard/Analytical Column check_connections->replace_column contact_support Further Investigation Needed (e.g., Consider sample solvent, temp.) replace_column->contact_support

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

Understanding the Root Cause: Secondary Interactions

The most common chemical cause of peak tailing for compounds with polar functional groups is their secondary interaction with the silica stationary phase. At a mobile phase pH above ~4, acidic silanol groups on the silica surface become deprotonated (SiO-), creating negatively charged sites that can interact with your analyte.

Caption: Desired vs. undesired interactions on a C18 column.

Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase pH

This protocol aims to minimize secondary silanol interactions by protonating the stationary phase surface.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Control): Your current aqueous mobile phase.

    • Mobile Phase A2 (Test): Prepare your aqueous mobile phase and adjust the pH to ~3.0 by adding 0.1% (v/v) formic acid. Ensure all mobile phases are properly filtered and degassed.

    • Mobile Phase B: Your current organic modifier (e.g., Acetonitrile or Methanol).

  • Methodology:

    • Equilibrate the HPLC system and a C18 column with your original mobile phase composition (using A1 and B) until a stable baseline is achieved.

    • Inject your standard solution of this compound and record the chromatogram. Note the tailing factor.

    • Thoroughly flush the system with the new aqueous phase (A2).

    • Equilibrate the system with the same gradient/isocratic conditions, but using Mobile Phase A2 instead of A1.

    • Inject the same standard solution and record the chromatogram.

  • Evaluation:

    • Compare the peak shape and tailing factor from the two experiments. A significant improvement (a tailing factor closer to 1.0) with Mobile Phase A2 indicates that silanol interactions were a primary cause of the peak tailing.[5][7]

Protocol 2: Diagnosing and Resolving Column Overload

This protocol helps determine if the injected sample mass is saturating the column.

  • Prepare Samples:

    • Sample 1 (Original): Your sample at its current concentration.

    • Sample 2 (Diluted): Prepare a 1:10 dilution of Sample 1 using the initial mobile phase composition as the diluent.

  • Methodology:

    • Using your established HPLC method, inject Sample 1. Record the chromatogram and note the peak shape.

    • Inject Sample 2 using the exact same method and injection volume. Record the chromatogram.

  • Evaluation:

    • If the peak shape for Sample 2 is symmetrical and tailing is significantly reduced, the column was experiencing mass overload.[5]

    • Solution: To resolve this, you can either continue analyzing with the diluted sample concentration or reduce the injection volume for the original sample. Alternatively, consider using a column with a larger internal diameter or higher stationary phase capacity.[5]

References

Technical Support Center: Identifying Impurities in Methyl 4-methoxy-3-methylbenzoate via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-methoxy-3-methylbenzoate and utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks 1. No sample injected (syringe issue).[1] 2. Leak in the injector. 3. Column break. 4. Detector not turned on or not sensitive to the analyte.1. Verify syringe functionality and injection volume. 2. Perform a leak check of the injector system. 3. Inspect the column for any breaks or damage. 4. Ensure the detector is on and settings are appropriate for the compound.
Peak Tailing 1. Active sites in the injector liner or column.[2][3] 2. Column overload. 3. Injection temperature is too low.1. Use a deactivated liner and/or trim the front end of the column. Consider using a more inert column.[4] 2. Dilute the sample. 3. Increase the injector temperature.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the GC column phase.
Shifting Retention Times 1. Inconsistent carrier gas flow rate.[1] 2. Leaks in the system. 3. Column degradation.1. Check and stabilize the carrier gas flow. 2. Perform a thorough leak check of the entire GC system. 3. Condition the column or replace it if necessary.
Ghost Peaks 1. Contamination from the syringe or septum.[2] 2. Carryover from a previous injection. 3. Contaminated carrier gas.1. Rinse the syringe with a clean solvent and replace the septum. 2. Run a blank solvent injection to clean the system. 3. Use high-purity carrier gas and install traps if needed.
Baseline Noise or Drift 1. Column bleed.[2] 2. Contaminated detector. 3. Leaks in the system allowing air to enter.1. Condition the column at its maximum operating temperature. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check.
Poor Resolution 1. Incorrect column temperature program. 2. Carrier gas flow rate is not optimal. 3. Column is not suitable for the separation.1. Optimize the temperature ramp rate. 2. Adjust the carrier gas flow rate to the column's optimal linear velocity. 3. Select a column with a different stationary phase that provides better selectivity for the analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes for similar compounds, which often involve the esterification of the corresponding benzoic acid, potential impurities include:

  • Starting Materials: 4-methoxy-3-methylbenzoic acid (unreacted acid) and residual methanol.

  • Byproducts from Synthesis: Related isomers or compounds from side reactions. For instance, if the starting material for the synthesis of the benzoic acid precursor contained impurities, these could carry through. A potential precursor, 3-hydroxy-4-methylbenzoic acid, if not fully methylated, could lead to Methyl 3-hydroxy-4-methoxybenzoate as an impurity.[5]

  • Residual Solvents: Solvents used during the reaction or purification process.

Q2: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A2: The mass spectrum of the unknown peak is the primary tool for identification.

  • Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

  • Fragmentation Analysis: Manually interpret the fragmentation pattern. For aromatic esters, common fragments include the loss of the methoxy group (-OCH3) and the ester group (-COOCH3). The molecular ion peak will give you the molecular weight of the impurity.

  • Reference Standards: The most definitive way is to inject a pure standard of the suspected impurity and compare its retention time and mass spectrum.

Q3: What GC column is best suited for analyzing impurities in this compound?

A3: A mid-polarity capillary column is generally a good starting point for the analysis of aromatic esters. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is a common choice as it provides good separation for a wide range of semi-volatile organic compounds. For better separation of closely related isomers, a more polar column may be required.

Q4: My baseline is rising significantly during the temperature program. What could be the cause?

A4: A rising baseline, often referred to as column bleed, is typically due to the degradation of the stationary phase of the GC column at higher temperatures.[2] To mitigate this, ensure you are operating within the column's specified temperature limits and condition the column regularly. Using a low-bleed column ("ms" designation) is also highly recommended for MS applications.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis. Method optimization will be required based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 70 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Mass Range m/z 40 - 450
Solvent Delay 3 min

Potential Impurity Data

The following table lists potential impurities and their expected molecular ions, which are crucial for their identification in the mass spectrum.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z)
MethanolCH₄O32.0432
4-methoxy-3-methylbenzoic acidC₉H₁₀O₃166.17166
Methyl 3-hydroxy-4-methylbenzoateC₉H₁₀O₃166.17166
Methyl 4-hydroxy-3-methylbenzoateC₉H₁₀O₃166.17166

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Impurity Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for impurity identification.

troubleshooting_guide cluster_chromatography Chromatographic Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with GC-MS Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time no_peaks No/Small Peaks? start->no_peaks baseline_noise Baseline Noise/Drift? start->baseline_noise check_column Check Column Condition peak_shape->check_column Yes check_temp Optimize Temperatures peak_shape->check_temp Yes check_leaks Check for Leaks retention_time->check_leaks Yes check_flow Check Gas Flow retention_time->check_flow Yes check_injection Check Syringe/Injection no_peaks->check_injection Yes no_peaks->check_leaks Yes baseline_noise->check_column Yes clean_system Clean Injector/Detector baseline_noise->clean_system Yes

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Methyl 4-methoxy-3-methylbenzoate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the reaction scale-up of Methyl 4-methoxy-3-methylbenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of 4-methoxy-3-methylbenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is reversible and requires careful control of conditions to achieve high yields.[1][2][3][4][5]

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up the Fischer esterification of 4-methoxy-3-methylbenzoic acid presents several key challenges:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction where the presence of the water byproduct can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.[1][6]

  • Heat Transfer: Esterification reactions are often exothermic, and managing the heat of reaction becomes critical at a larger scale to prevent thermal runaway. The ratio of the heat exchange surface area to the reactor volume decreases as the scale increases, making heat removal less efficient.[7]

  • Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst, as well as maintaining a consistent temperature throughout a large reactor volume, is crucial for achieving consistent product quality and avoiding localized side reactions.

  • Water Removal: Efficient removal of water is necessary to drive the reaction to completion. Methods that are effective at the lab scale, such as the use of a Dean-Stark trap, may need to be adapted for larger-scale production.[6][8]

  • Purification: Isolating the pure product from unreacted starting materials, catalyst, and any side products can be more complex at scale. Techniques like fractional distillation are commonly employed.[2][3]

Q3: What are the potential side reactions and impurities I should be aware of?

During the synthesis of this compound, several impurities can form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-methoxy-3-methylbenzoic acid and methanol.

  • Byproducts from Overheating: Excessive temperatures can lead to the formation of colored impurities or byproducts from the decomposition of starting materials or the product.

  • Ether Formation: Under acidic conditions, the alcohol (methanol) can undergo self-condensation to form dimethyl ether, especially at higher temperatures.

  • Sulfonation: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

Q4: How can I improve the yield of my scaled-up reaction?

To improve the yield of this compound at a larger scale, consider the following strategies:

  • Use an Excess of a Reactant: Employing a molar excess of the less expensive reactant, typically methanol, can shift the equilibrium towards the product.[4][8]

  • Continuous Water Removal: Implement an efficient method for removing water as it is formed, such as azeotropic distillation with a suitable solvent or the use of molecular sieves.[6]

  • Optimize Catalyst Concentration: The amount of acid catalyst is critical; too little will result in a slow reaction, while too much can lead to side reactions and purification difficulties. The optimal concentration often falls within a specific range that may need to be determined empirically for your specific scale and equipment.[9][10][11]

  • Control Reaction Temperature: Maintain the optimal reaction temperature to ensure a reasonable reaction rate without promoting side reactions.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of the desired product, consult the following troubleshooting guide.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC.[1] - Check Reaction Temperature: Confirm that the reaction mixture is reaching and maintaining the target temperature. Insufficient heating can lead to slow reaction rates.[1]
Equilibrium Limitation - Increase Excess of Methanol: If economically feasible, increase the molar excess of methanol to drive the equilibrium towards the product.[4][8] - Improve Water Removal: Ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is functioning efficiently at the larger scale.[6]
Catalyst Inactivity - Check Catalyst Concentration: Ensure the correct amount of acid catalyst has been added.[1] - Consider Catalyst Degradation: If using a recycled or older catalyst, its activity may be diminished.
Presence of Water in Reagents - Use Anhydrous Reagents: Ensure that the 4-methoxy-3-methylbenzoic acid and methanol are as dry as possible. Any initial water will inhibit the reaction.[1]
Issue 2: Product Purification Challenges

For difficulties encountered during the purification of this compound, refer to the following guide.

Problem Potential Cause Recommended Solution
Difficulty in removing unreacted 4-methoxy-3-methylbenzoic acid The acidic starting material co-distills or is difficult to separate from the ester.Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to convert the unreacted acid into its water-soluble salt, which can then be easily separated in an aqueous layer.[1]
Presence of colored impurities Side reactions or degradation due to excessive heat.Consider purification by vacuum distillation to reduce the boiling point and minimize thermal stress on the product. Activated carbon treatment of the crude product before distillation can also be effective.
Emulsion formation during aqueous workup The presence of both polar and non-polar functional groups can lead to stable emulsions.Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion.

Data Presentation

The following table provides a representative comparison of reaction parameters and outcomes when scaling up the synthesis of this compound. Note: This data is illustrative and may need to be optimized for your specific equipment and conditions.

Parameter Lab Scale (100 g) Pilot Scale (10 kg)
4-methoxy-3-methylbenzoic acid 100 g (0.55 mol)10 kg (55.5 mol)
Methanol 200 mL (~5 mol, 9-fold excess)20 L (~500 mol, 9-fold excess)
Sulfuric Acid (conc.) 5 mL500 mL
Reaction Temperature Reflux (~65-70°C)75-80°C (to ensure efficient reflux in a larger vessel)
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%80-90%
Key Impurities Unreacted starting acid (<5%)Unreacted starting acid (<8%), potential for increased ether byproducts
Purification Method Extraction and Simple DistillationExtraction and Fractional Vacuum Distillation

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-methylbenzoic acid (100 g).

  • Reagent Addition: Add methanol (200 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (5 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation.

Mandatory Visualizations

experimental_workflow start Start: Lab Scale Synthesis reagents 1. Charge Reactants: 4-methoxy-3-methylbenzoic acid, Methanol, H2SO4 start->reagents reflux 2. Heat to Reflux (65-70°C) reagents->reflux monitor 3. Monitor Reaction (TLC/GC) reflux->monitor workup 4. Aqueous Workup: Water, NaHCO3, Brine monitor->workup isolate 5. Isolate & Purify: Dry, Concentrate, Distill workup->isolate product Final Product: This compound isolate->product

Caption: Experimental workflow for the lab-scale synthesis of this compound.

troubleshooting_guide issue Low Yield incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Check Conversion equilibrium Equilibrium Limitation? issue->equilibrium Assess Conditions catalyst Catalyst Issue? issue->catalyst Verify Catalyst solution1 Solution: - Increase reaction time - Verify temperature incomplete_rxn->solution1 Yes solution2 Solution: - Increase methanol excess - Improve water removal equilibrium->solution2 Yes solution3 Solution: - Check catalyst concentration - Use fresh catalyst catalyst->solution3 Yes

Caption: A logical troubleshooting guide for addressing low product yield.

References

Technical Support Center: Workup Procedures for Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis of Methyl 4-methoxy-3-methylbenzoate During Workup

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for preventing the hydrolysis of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?

A1: Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water. This reaction can be catalyzed by either acid or base. During the aqueous workup of an esterification reaction, the presence of residual acid catalyst (e.g., sulfuric acid) or the use of basic solutions to neutralize the acid can inadvertently promote the hydrolysis of the desired ester product, this compound, leading to reduced yields.

Q2: Which steps in a typical workup pose the highest risk of hydrolyzing my ester?

A2: The primary risk of hydrolysis occurs during the aqueous wash steps. Specifically:

  • Quenching the reaction: Introducing water or an aqueous solution to the reaction mixture.

  • Acidic washes: While less common in ester workups, any acidic wash can catalyze hydrolysis.

  • Basic washes: The use of basic solutions, such as sodium bicarbonate or sodium carbonate, to neutralize the acid catalyst is a critical step but also introduces the risk of base-catalyzed hydrolysis, also known as saponification.

Q3: What are the tell-tale signs that my this compound is hydrolyzing during workup?

A3: The most common indications of unwanted hydrolysis are a lower than expected yield of your final ester product and the reappearance of the starting material, 4-methoxy-3-methylbenzoic acid. This can be confirmed through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the starting carboxylic acid in the 1H or 13C NMR spectrum of the crude product.

  • Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may be observed.

Q4: How do the methoxy and methyl substituents on the benzene ring affect the stability of this compound to hydrolysis?

A4: The electronic properties of substituents on the benzene ring can influence the rate of hydrolysis. The methoxy group is an electron-donating group at the para position, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by water or hydroxide ions. However, these effects are generally subtle, and careful workup conditions remain crucial to prevent hydrolysis.

Troubleshooting Guide

If you suspect that your this compound is undergoing hydrolysis during workup, consult the following troubleshooting table.

Symptom Potential Cause Recommended Solution
Low final product yield with evidence of starting carboxylic acid in crude NMR/TLC.Hydrolysis during aqueous workup.Review and optimize the workup protocol. Key areas to focus on are temperature control, choice and concentration of the basic wash, and minimizing contact time with aqueous layers.
Significant bubbling (CO2 evolution) upon addition of mild base, but still low yield.Incomplete neutralization of a strong acid catalyst, leading to prolonged exposure to acidic conditions.Ensure the reaction is cooled to room temperature or below before quenching. Add the basic solution slowly and in portions until effervescence ceases.
Formation of a solid precipitate during basic wash.Saponification of the ester to the sodium salt of the carboxylic acid, which may be insoluble.Use a milder base (sodium bicarbonate is generally preferred over sodium carbonate). Use cold, dilute basic solutions and minimize the duration of the wash.
Emulsion formation during extraction.Vigorous shaking or similar densities of aqueous and organic layers.Allow the mixture to stand. Gentle swirling or the addition of brine can help to break up emulsions.

Experimental Protocols

Protocol 1: Standard Workup to Minimize Hydrolysis

This protocol is recommended for the workup of Fischer esterification reactions to synthesize this compound.

1. Cooling the Reaction:

  • Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • For esters that are particularly sensitive to hydrolysis, it is advisable to place the reaction flask in an ice-water bath to further reduce the temperature.

2. Quenching and Extraction:

  • Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of cold water.

  • Rinse the reaction flask with 40 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add this to the separatory funnel.

  • Gently shake the separatory funnel to extract the ester into the organic layer, venting frequently to release any pressure.

  • Separate the organic layer.

3. Mild Basic Wash:

  • Wash the organic layer with 25 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.[1][2]

  • Caution: Add the bicarbonate solution slowly at first and swirl the unstoppered funnel to control the rate of CO2 evolution before stoppering and shaking. Vent frequently.

  • Separate the organic layer. Test the aqueous layer with pH paper to ensure it is basic (pH 7-8). If it is still acidic, repeat the wash with another 25 mL portion of cold, saturated sodium bicarbonate solution.

4. Brine Wash:

  • Wash the organic layer with 25 mL of cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer.[3]

5. Drying the Organic Layer:

  • Drain the organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Add the drying agent until it no longer clumps together and flows freely, indicating that all trace water has been absorbed.

6. Solvent Removal:

  • Filter the dried organic layer to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

7. Purification:

  • The crude product can be further purified by distillation or column chromatography as needed.

Quantitative Data Summary

Parameter Recommendation Rationale
Workup Temperature 0 - 25 °C (Ice-bath to Room Temp)Lower temperatures slow down the kinetics of both acid and base-catalyzed hydrolysis.
Basic Wash Reagent Saturated Sodium Bicarbonate (NaHCO3)A mild base that effectively neutralizes strong acid catalysts and unreacted carboxylic acids without significantly promoting ester hydrolysis. A saturated solution has a pH of approximately 8.3.
Alternative Basic Wash 5% Sodium Carbonate (Na2CO3) SolutionSlightly more basic than NaHCO3 (pH ~11.6), which can be more effective for neutralizing larger amounts of acid but carries a slightly higher risk of saponification. Use with caution and keep contact time to a minimum.
Brine Wash Saturated Sodium Chloride (NaCl) SolutionRemoves the bulk of dissolved water from the organic layer before the final drying step, improving the efficiency of the drying agent.
Drying Agent Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)Effectively removes trace amounts of water from the organic solvent.

Visualizations

Troubleshooting Workflow for Ester Hydrolysis

Hydrolysis_Troubleshooting Start Low Yield of Ester Check_Crude Analyze Crude Product (TLC, NMR) Start->Check_Crude Acid_Present Carboxylic Acid Present? Check_Crude->Acid_Present Yes_Hydrolysis Hydrolysis is Occurring Acid_Present->Yes_Hydrolysis Yes No_Other_Issue Consider Other Issues (Incomplete Reaction, etc.) Acid_Present->No_Other_Issue No Review_Workup Review Workup Protocol Yes_Hydrolysis->Review_Workup Temp_Control Was Reaction Cooled Before Workup? Review_Workup->Temp_Control Yes_Temp Yes Temp_Control->Yes_Temp Yes No_Temp No Temp_Control->No_Temp No Base_Choice Which Base Was Used? Yes_Temp->Base_Choice Cool_Reaction Implement Cooling Step (Ice Bath) No_Temp->Cool_Reaction Cool_Reaction->Base_Choice Strong_Base Strong Base (e.g., NaOH) Base_Choice->Strong_Base Mild_Base Mild Base (e.g., NaHCO3) Base_Choice->Mild_Base Use_Mild_Base Switch to Mild Base (e.g., Saturated NaHCO3) Strong_Base->Use_Mild_Base Contact_Time Minimize Contact Time with Aqueous Layers? Mild_Base->Contact_Time Use_Mild_Base->Contact_Time Yes_Time Yes Contact_Time->Yes_Time Yes No_Time No Contact_Time->No_Time No Final_Check Re-run with Optimized Protocol Yes_Time->Final_Check Reduce_Time Perform Washes Efficiently No_Time->Reduce_Time Reduce_Time->Final_Check Workup_Workflow Start Reaction Completion Cool Cool Reaction Mixture to Room Temperature / Ice Bath Start->Cool Extract Transfer to Separatory Funnel Add Organic Solvent and Cold Water Cool->Extract Wash_NaHCO3 Wash with Cold Saturated NaHCO3 Solution Extract->Wash_NaHCO3 Wash_Brine Wash with Cold Saturated NaCl (Brine) Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer with Anhydrous Na2SO4 Wash_Brine->Dry Filter Filter to Remove Drying Agent Dry->Filter Evaporate Remove Solvent via Rotary Evaporation Filter->Evaporate Purify Purify Crude Product (Distillation/Chromatography) Evaporate->Purify End Pure this compound Purify->End

References

Technical Support Center: NMR Sample Preparation for Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the successful preparation of Methyl 4-methoxy-3-methylbenzoate samples for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How much this compound do I need for ¹H and ¹³C NMR?

A1: The amount of sample depends on the type of NMR experiment you are conducting. For small molecules like this compound (Molar Mass: 180.20 g/mol ), the following are typical amounts:

  • ¹H NMR: 5-25 mg of the compound is generally sufficient.[1][2]

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required, typically 50-100 mg.[1][2]

Q2: What is the best deuterated solvent for this compound?

A2: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound and is frequently used for similar benzoate derivatives.[3][4] Other potential solvents include Acetone-d₆, Benzene-d₆, or DMSO-d₆ if solubility in CDCl₃ is an issue.[1][2][5] The choice of solvent can sometimes help to resolve overlapping peaks in the spectrum.[5]

Q3: What is the optimal sample concentration and solvent volume?

A3: For a standard 5 mm NMR tube, the ideal solvent volume is between 0.6 mL and 0.7 mL, which corresponds to a sample height of about 4-5 cm.[1][2][6] Using too little solvent can make shimming the magnetic field very difficult, while using too much wastes expensive solvent and can also complicate shimming.[1][7] Overly concentrated samples, especially for ¹H NMR, can lead to broadened spectral lines and difficulty in shimming.[1][2]

Q4: Should I use an internal standard?

A4: While the residual solvent peak can be used as a secondary reference, adding an internal standard like Tetramethylsilane (TMS) is recommended for highly accurate chemical shift referencing (δ = 0.00 ppm).[8] Be cautious not to add too much; a very small drop added to a vial of the deuterated solvent is usually sufficient for many samples.[2]

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL

  • Glass vial with a cap

  • Pasteur pipette with a cotton or glass wool plug

  • NMR tube (5 mm, clean and unscratched) and cap

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound and place it into a clean, dry glass vial.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[2]

  • Dissolve the Sample: Cap the vial and gently swirl or vortex it until the solid is completely dissolved.[6] Preparing the sample in a vial first ensures thorough mixing and allows you to confirm complete dissolution before transferring it to the NMR tube.[1][9]

  • Filter the Solution: If any solid particles are visible, the solution must be filtered to prevent poor shimming and broad spectral lines.[10] Place a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.[11]

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using the filtered pipette. Ensure the final liquid height is between 4 and 5 cm.[6]

  • Cap and Label: Securely cap the NMR tube. Do not use paper labels or parafilm on the part of the tube that will be inside the spectrometer.[11] Label your sample appropriately on the cap or the very top of the tube.

  • Clean the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[11]

Quantitative Data Summary
Parameter¹H NMR¹³C NMRReference(s)
Sample Mass 5 - 25 mg50 - 100 mg[1][2]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL[1][2][9]
Concentration ~1 - 10 mg/mL~20 - 50 mg/mL[9][11]
Sample Height 4 - 5 cm4 - 5 cm[6]

NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_final Final Steps weigh 1. Weigh Sample dissolve 2. Dissolve in Vial weigh->dissolve Add 0.6-0.7 mL deuterated solvent filter 3. Filter Solution dissolve->filter Check for particulates transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap and Label transfer->cap clean 6. Clean Tube Exterior cap->clean insert 7. Insert into Spectrometer clean->insert

Caption: Workflow for preparing an NMR sample.

Troubleshooting Guide

Q: Why are my spectral peaks broad?

A: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: This is the most common cause. It can result from an inhomogeneous sample, incorrect sample height, or the presence of solid particles.[5][7][12] Solution: Ensure your sample is fully dissolved and filtered. Check that the solvent height is correct (4-5 cm). Re-shim the instrument or use an automated shimming routine.

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[1] Solution: Dilute your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][10] Solution: Purify your sample further, for example, by passing it through a small plug of silica gel. Ensure all glassware is scrupulously clean.

  • Presence of Solids: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.[10] Solution: Always filter your sample into the NMR tube.

Q: I see a peak around 1.6 ppm in my CDCl₃ spectrum. What is it?

A: This is a common water peak in a CDCl₃ solvent.[10] NMR solvents are hygroscopic and can absorb moisture from the atmosphere.[9][11]

  • Solution: Use a fresh vial of deuterated solvent. If the problem persists, you can dry the solvent over molecular sieves, but be careful not to introduce particulate matter from the sieves into your sample.[11] Ensure your glassware is completely dry before use.

Q: My spectrum has a poor signal-to-noise ratio. How can I improve it?

A: A low signal-to-noise ratio is usually due to the sample being too dilute.

  • Solution: Increase the concentration of your sample. If the amount of material is limited, you can increase the number of scans acquired by the spectrometer. Halving the sample quantity may require quadrupling the number of scans to achieve the same signal-to-noise level.[11]

Q: The instrument cannot achieve a deuterium lock. What is the problem?

A: The inability to lock on the deuterium signal can be caused by:

  • Insufficient Deuterated Solvent: The sample may be too concentrated with very little deuterated solvent available for the lock.[7]

  • Severe Inhomogeneity: If the sample is not shimmed well or contains particulates, it can interfere with the lock signal.

  • Paramagnetic Contamination: Paramagnetic impurities can disrupt the deuterium signal, preventing a lock.[10]

  • Solution: Check your sample concentration and shimming. If the problem persists, remake the sample, ensuring it is properly filtered and free from contaminants.

Troubleshooting Logic for Broad Peaks

G start Problem: Broad Peaks check_particulates Is the solution perfectly clear? start->check_particulates check_height Is the sample height 4-5 cm? check_particulates->check_height Yes sol_filter Solution: Filter sample through cotton/glass wool. check_particulates->sol_filter No check_conc Is the sample very concentrated? check_height->check_conc Yes sol_adjust_height Solution: Adjust solvent volume to correct height. check_height->sol_adjust_height No check_paramagnetic Suspect paramagnetic contamination? check_conc->check_paramagnetic No sol_dilute Solution: Dilute the sample. check_conc->sol_dilute Yes sol_purify Solution: Re-purify compound. Use clean glassware. check_paramagnetic->sol_purify Yes end_shim Re-shim the spectrometer. check_paramagnetic->end_shim No sol_filter->end_shim sol_adjust_height->end_shim sol_dilute->end_shim sol_purify->end_shim

Caption: Decision tree for troubleshooting broad NMR peaks.

References

Validation & Comparative

A Comparative Guide to the Spectral Interpretation of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Methyl 4-methoxy-3-methylbenzoate against two structurally similar alternatives: Methyl 4-methoxybenzoate and Methyl 3-methylbenzoate. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its structural analogs. This data is essential for distinguishing between these compounds using common spectroscopic techniques.

Table 1: ¹H NMR Spectral Data (Predicted for Target Compound)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Methyl Protons (ppm)Ester Methyl Protons (ppm)
This compound~7.8 (d), ~7.7 (s), ~6.9 (d)~3.9 (s)~2.2 (s)~3.8 (s)
Methyl 4-methoxybenzoate7.94 (d, 2H), 6.87 (d, 2H)3.81 (s, 3H)-3.81 (s, 3H)
Methyl 3-methylbenzoate7.82 (s, 1H), 7.78 (d, 1H), 7.32 (m, 2H)-2.39 (s, 3H)3.89 (s, 3H)

Table 2: ¹³C NMR Spectral Data (Predicted for Target Compound)

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)Methyl Carbon (ppm)Ester Methyl Carbon (ppm)
This compound~167~162, ~132, ~130, ~128, ~124, ~110~55~16~52
Methyl 4-methoxybenzoate167.0163.5, 131.6, 122.8, 113.755.4-51.8
Methyl 3-methylbenzoate167.2138.2, 133.8, 130.2, 129.8, 128.4, 126.9-21.252.0

Table 3: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Predicted)~1720~1250, ~1100~1610, ~1580
Methyl 4-methoxybenzoate17201258, 11691607, 1512
Methyl 3-methylbenzoate17241285, 12501612, 1589

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound180149, 121, 91
Methyl 4-methoxybenzoate166135, 107, 77
Methyl 3-methylbenzoate150119, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the infrared spectrum of the sample. The background spectrum is automatically subtracted by the instrument's software.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectral data to elucidate the structure of an organic compound.

Spectral Interpretation Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Frequencies IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of spectral data interpretation.

Chemical Structures

The following diagrams show the chemical structures of this compound and its alternatives, highlighting the key functional groups.

Caption: Chemical structures of the compared benzoate derivatives.

A Comparative Analysis of Methyl 4-methoxy-3-methylbenzoate and Its Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative study of Methyl 4-methoxy-3-methylbenzoate and its key structural isomers. This guide details their physicochemical properties, spectroscopic data, and synthesis protocols, supported by experimental data to facilitate informed decisions in research and development.

This publication offers an objective comparison of this compound and its isomers, which are valuable intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The subtle variations in the substitution patterns of the methoxy and methyl groups on the benzoate ring can significantly influence the physical, chemical, and biological properties of these compounds. Understanding these differences is crucial for their effective application in medicinal chemistry and materials science.

Physicochemical Properties: A Comparative Overview

The positional arrangement of the methoxy and methyl groups on the aromatic ring impacts the melting point, boiling point, and other physical characteristics of these isomers. A summary of the available quantitative data is presented below for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₂O₃180.20--
Methyl 4-methoxy-2-methylbenzoateC₁₀H₁₂O₃180.20-98 (at 0.5 mmHg)[1]
Methyl 3-methoxy-4-methylbenzoateC₁₀H₁₂O₃180.2050-54[2]119-120 (at 1 mmHg)
Methyl 2-methoxy-3-methylbenzoateC₁₀H₁₂O₃180.20--
Methyl 3-methoxy-5-methylbenzoateC₁₀H₁₂O₃180.20--
Methyl 2-methoxy-5-methylbenzoateC₁₀H₁₂O₃180.20--
Methyl 2-methoxy-4-methylbenzoateC₁₀H₁₂O₃180.20--
Methyl 3-methoxy-2-methylbenzoateC₁₀H₁₂O₃180.20--

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of these isomers. The following sections provide an overview of the expected and reported spectral data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers based on the chemical shifts and coupling patterns of the aromatic and substituent protons.

CompoundKey ¹H NMR Signals (δ ppm, CDCl₃)
This compound Aromatic protons typically appear as a set of three signals in the range of 6.8-7.9 ppm. The methyl and methoxy protons will appear as singlets around 2.2 ppm and 3.8 ppm, respectively.
Methyl 4-methoxy-2-methylbenzoate ¹H NMR (400 MHz, DMSO-d6) δ: 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H).[1]
Methyl 3-methoxy-4-methylbenzoate NMR: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).[3]
Methyl 3-methoxy-5-methylbenzoate ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H), 3.84 (s, 3H), 3.91 (s, 3H), 6.93 (s, 1H), 7.37 (s, 1H), 7.48 (s, 1H).
Methyl 2-methoxy-3-methylbenzoate Data not readily available in a comparative format.
Methyl 2-methoxy-5-methylbenzoate Data available but not in a directly comparable format.
Methyl 2-methoxy-4-methylbenzoate Data not readily available in a comparative format.
Methyl 3-methoxy-2-methylbenzoate Data not readily available in a comparative format.
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. All isomers will exhibit characteristic absorptions for the ester carbonyl (C=O) group, C-O stretching, and aromatic C-H and C=C stretching vibrations. The precise positions of these bands may vary slightly depending on the substitution pattern.

  • Ester C=O Stretch: A strong absorption band is expected in the region of 1715-1730 cm⁻¹.

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester and methoxy groups are typically observed in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: These signals usually appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all isomers with the molecular formula C₁₀H₁₂O₃, the molecular ion peak (M⁺) is expected at m/z 180. The fragmentation patterns can provide clues to the substitution pattern. For example, the mass spectrum for Methyl 4-methoxy-2-methylbenzoate shows an [M+H]⁺ peak at m/z 181.[1]

Experimental Protocols: Synthesis of Isomers

The synthesis of these isomers typically involves the esterification of the corresponding substituted benzoic acid. Below are generalized experimental protocols for their preparation.

General Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product start Substituted Benzoic Acid esterification React with Methanol (Acid or Base Catalyst) start->esterification workup Neutralization & Extraction esterification->workup purification Column Chromatography or Recrystallization workup->purification product Methyl Methoxy- methylbenzoate Isomer purification->product

Figure 1. Generalized workflow for the synthesis of Methyl Methoxy-methylbenzoate isomers.

Protocol 1: Fischer Esterification of 3-methoxy-4-methylbenzoic acid[1]
  • Materials: 3-methoxy-4-methylbenzoic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Procedure:

    • Dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the flask.[1]

    • Heat the reaction mixture under reflux for several hours.[1]

    • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure methyl 3-methoxy-4-methylbenzoate.[1]

Protocol 2: Synthesis of Methyl 4-methoxy-2-methylbenzoate via Acyl Chloride[1]
  • Materials: 4-methoxy-2-methylbenzoic acid, thionyl chloride, and methanol.

  • Procedure:

    • Slowly add thionyl chloride to a solution of 4-methoxy-2-methylbenzoic acid in methanol at room temperature under a nitrogen atmosphere.[1]

    • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

    • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl acetate) to afford pure methyl 4-methoxy-2-methylbenzoate.[1]

Biological Activity and Structure-Activity Relationships

Logical Relationship for SAR Studies

G cluster_isomers Isomer Library cluster_screening Biological Screening cluster_data Data Analysis cluster_sar SAR Analysis isomers Methyl Methoxy- methylbenzoate Isomers screening In vitro/In vivo Assays (e.g., cytotoxicity, enzyme inhibition) isomers->screening data Collect Activity Data (e.g., IC50, MIC) screening->data sar Structure-Activity Relationship (SAR) data->sar

Figure 2. Logical workflow for conducting structure-activity relationship studies of the isomers.

Conclusion

This guide provides a foundational comparison of this compound and its isomers. While there are gaps in the currently available data, this compilation of physicochemical properties, spectroscopic information, and synthesis protocols serves as a valuable resource for researchers. Further investigation into the biological activities and structure-activity relationships of these compounds is warranted to fully explore their potential in drug development and other applications.

References

A Comparative Guide to the Reactivity of Methyl 4-methoxy-3-methylbenzoate and Methyl Vanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Methyl 4-methoxy-3-methylbenzoate and methyl vanillate. The analysis is grounded in the principles of physical organic chemistry, supported by theoretical data, and supplemented with detailed experimental protocols to enable practical evaluation.

Introduction

This compound and methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) are structurally similar aromatic esters. Their reactivity is primarily governed by the nature and position of the substituents on the benzene ring. Understanding the subtle differences in their electronic and steric profiles is crucial for their application in organic synthesis and drug development, where precise control of reaction selectivity and kinetics is paramount.

This compound features a methoxy group at the 4-position and a methyl group at the 3-position. Both are electron-donating groups, which influence the electron density of the aromatic ring and the reactivity of the ester functional group.

Methyl vanillate , on the other hand, possesses a hydroxyl group at the 4-position and a methoxy group at the 3-position. The hydroxyl group, being a strong electron-donating group by resonance, and the methoxy group, also an electron-donating group, significantly impact the molecule's reactivity.

Theoretical Reactivity Comparison: Electronic Effects

The reactivity of substituted benzene derivatives can be quantitatively assessed using Hammett constants (σ). These constants represent the electron-donating or electron-withdrawing ability of a substituent and its effect on the reaction rate relative to an unsubstituted benzene ring. A negative σ value indicates an electron-donating group, which generally increases the rate of electrophilic aromatic substitution and decreases the rate of nucleophilic acyl substitution. Conversely, a positive σ value signifies an electron-withdrawing group.

CompoundSubstituent at C3Substituent at C4Hammett Constant (σp) of C4 SubstituentHammett Constant (σm) of C3 Substituent
This compound-CH₃-OCH₃-0.27-0.07
Methyl Vanillate-OCH₃-OH-0.37+0.12

Analysis of Electronic Effects:

  • This compound: The para-methoxy group (-OCH₃) is a strong electron-donating group (σp = -0.27), while the meta-methyl group (-CH₃) is a weak electron-donating group (σm = -0.07). The cumulative effect is a significant increase in electron density on the aromatic ring, making it more susceptible to electrophilic attack.

  • Methyl Vanillate: The para-hydroxyl group (-OH) is an even stronger electron-donating group (σp = -0.37) than the methoxy group. The meta-methoxy group (-OCH₃) in this case acts as a weak electron-withdrawing group due to its inductive effect being more pronounced from the meta position (σm = +0.12). However, the overall electronic effect is dominated by the powerful electron-donating hydroxyl group.

Predicted Reactivity:

Based on the Hammett constants, methyl vanillate is predicted to be more reactive towards electrophilic aromatic substitution than this compound due to the stronger electron-donating nature of the hydroxyl group compared to the methoxy group at the para position.

For nucleophilic acyl substitution , the electron-donating substituents in both molecules will decrease the electrophilicity of the carbonyl carbon, making them less reactive than unsubstituted methyl benzoate. Methyl vanillate, with its more electron-rich ring, is expected to be slightly less reactive in nucleophilic acyl substitution reactions compared to this compound.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following experimental protocols can be adapted to directly compare the reactivity of this compound and methyl vanillate.

Electrophilic Aromatic Substitution: Nitration

This experiment will compare the rate and regioselectivity of nitration for the two compounds.

Materials:

  • This compound

  • Methyl vanillate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

  • Deionized water

Procedure: [1][2][3][4][5]

  • In two separate 50 mL Erlenmeyer flasks, place 1.0 g of this compound and 1.0 g of methyl vanillate, respectively.

  • To each flask, slowly add 5 mL of concentrated sulfuric acid while cooling in an ice bath and stirring.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly, dropwise, add the nitrating mixture to each of the ester solutions over a period of 15 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixtures to stir at room temperature for 30 minutes.

  • Pour each reaction mixture into a separate beaker containing 50 g of crushed ice.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude products from methanol.

  • Analyze the products by TLC, melting point, and NMR spectroscopy to determine the yield and identify the isomers formed.

Expected Outcome: Methyl vanillate is expected to react faster and potentially yield a higher proportion of nitrated product under identical reaction conditions. The directing effects of the substituents will determine the position of nitration.

Nucleophilic Acyl Substitution: Alkaline Hydrolysis (Saponification)

This experiment will compare the rates of hydrolysis of the two esters under basic conditions.

Materials:

  • This compound

  • Methyl vanillate

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • pH indicator or pH meter

Procedure: [6][7][8]

  • Prepare standardized solutions of this compound and methyl vanillate in ethanol.

  • In a temperature-controlled reaction vessel, mix a known volume of one of the ester solutions with a known volume of the sodium hydroxide solution.

  • Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction with a known amount of standard HCl.

  • Determine the concentration of unreacted NaOH by back-titration with a standard acid.

  • Repeat the procedure for the other ester under identical conditions.

  • Calculate the rate constants for the hydrolysis of both esters.

Expected Outcome: this compound is expected to have a slightly faster rate of hydrolysis compared to methyl vanillate due to the slightly lower electron-donating effect of its substituents on the carbonyl carbon.

Visualizing Reactivity Principles

Electronic Effects of Substituents

The following diagram illustrates the electronic effects of the substituents on the benzene ring for both molecules, which dictates their reactivity towards electrophiles.

G cluster_0 This compound cluster_1 Methyl Vanillate M4M3MB_ring Benzene Ring M4M3MB_COOCH3 COOCH3 (Electron Withdrawing) M4M3MB_COOCH3->M4M3MB_ring deactivates M4M3MB_OCH3 -OCH3 (para) (Strongly Donating) M4M3MB_OCH3->M4M3MB_ring activates M4M3MB_CH3 -CH3 (meta) (Weakly Donating) M4M3MB_CH3->M4M3MB_ring activates MV_ring Benzene Ring MV_COOCH3 COOCH3 (Electron Withdrawing) MV_COOCH3->MV_ring deactivates MV_OH -OH (para) (Very Strongly Donating) MV_OH->MV_ring activates MV_OCH3 -OCH3 (meta) (Weakly Withdrawing) MV_OCH3->MV_ring deactivates

Caption: Electronic effects of substituents on reactivity.

General Mechanism for Electrophilic Aromatic Substitution

The diagram below outlines the general two-step mechanism for electrophilic aromatic substitution, which is a key reaction for evaluating the comparative reactivity of these compounds.

G cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation to Restore Aromaticity Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic_Ring->Sigma_Complex Attack by π-electrons Electrophile E+ Electrophile->Sigma_Complex Base Base Substituted_Product Substituted Aromatic Ring Sigma_Complex->Substituted_Product Loss of H+ Protonated_Base H-Base+ Base->Protonated_Base Proton transfer

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The reactivity of this compound and methyl vanillate is finely tuned by the electronic effects of their respective substituents. Theoretical analysis based on Hammett constants predicts that methyl vanillate will be more reactive towards electrophilic aromatic substitution due to the potent electron-donating hydroxyl group. Conversely, this compound is anticipated to be slightly more susceptible to nucleophilic acyl substitution. The provided experimental protocols offer a framework for the empirical verification of these predictions, enabling a comprehensive understanding of the reactivity profiles of these two important aromatic esters. This knowledge is invaluable for the strategic design of synthetic routes and the development of novel molecular entities in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Quantification of Methyl 4-methoxy-3-methylbenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 4-methoxy-3-methylbenzoate against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable method for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of various compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, offering a balance of speed, sensitivity, and resolution.

Experimental Protocol: Validated RP-HPLC Method

This protocol outlines the steps for the quantitative determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Run Time: Approximately 10 minutes.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • This compound reference standard (purity > 99%).

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.

5. Method Validation:

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Methods

While HPLC is a robust method, other techniques can be employed for the quantification of aromatic esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis. It is a common method for the analysis of esters in various matrices.[3]

  • UV-Vis Spectrophotometry: A simpler and more accessible technique that can be used for quantification if the analyte has a distinct chromophore and the sample matrix is not complex. A solid-phase spectrophotometry method has been developed for the determination of aromatic esters.[4]

Performance Comparison

The following table summarizes the expected performance characteristics of the validated HPLC method compared to a typical GC-MS method for the quantification of this compound.

Parameter Validated HPLC Method (Expected) GC-MS Method (Typical)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Solvent Consumption ModerateLow
Derivatization Required NoPotentially

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis prep_standards Prepare Standard Solutions select_column Select Column & Mobile Phase prep_standards->select_column prep_samples Prepare Sample Solutions prep_samples->select_column optimize_conditions Optimize Flow Rate & Temperature select_column->optimize_conditions specificity Specificity optimize_conditions->specificity robustness Robustness optimize_conditions->robustness system_suitability System Suitability Test optimize_conditions->system_suitability linearity Linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy precision Precision system_suitability->linearity run_analysis Perform HPLC Analysis system_suitability->run_analysis run_analysis->accuracy run_analysis->precision data_processing Data Processing & Quantification run_analysis->data_processing report report data_processing->report

Caption: Workflow for HPLC method validation.

Experimental Workflow for Sample Quantification

Sample_Quantification_Workflow start Sample Receipt sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis peak_integration Peak Integration & Area Determination hplc_analysis->peak_integration quantification Quantification of Analyte peak_integration->quantification calibration_curve Prepare Calibration Curve (Standard Solutions) calibration_curve->quantification report Final Report quantification->report

Caption: Sample quantification workflow.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The proposed RP-HPLC method offers a reliable and robust approach for routine quality control and research applications. For analyses requiring higher sensitivity or for complex matrices, GC-MS presents a powerful alternative. The provided protocols and comparative data serve as a valuable resource for selecting and implementing the most appropriate analytical strategy.

References

Cross-Referencing NMR Data of Methyl 4-methoxy-3-methylbenzoate with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative framework for cross-referencing experimentally acquired NMR data of Methyl 4-methoxy-3-methylbenzoate with predicted data from spectral databases, outlining the methodologies and data presentation required for rigorous scientific work.

Comparison of Experimental vs. Predicted NMR Data

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound. Researchers should replace the "Predicted" values with their own experimental data for a direct comparison.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.84 (d, J=8.5 Hz, 1H)Aromatic H166.9C=O
7.78 (s, 1H)Aromatic H160.8Aromatic C-O
6.89 (d, J=8.5 Hz, 1H)Aromatic H132.1Aromatic C
3.88 (s, 3H)OCH₃ (ester)129.8Aromatic C
3.86 (s, 3H)OCH₃ (ether)123.5Aromatic C
2.21 (s, 3H)Ar-CH₃110.5Aromatic C
55.4OCH₃ (ether)
51.8OCH₃ (ester)
16.2Ar-CH₃

Note: Predicted data is generated from computational algorithms and should be used as a reference. Experimental conditions such as solvent and spectrometer frequency will influence actual chemical shifts.

Experimental Protocol for NMR Data Acquisition

To obtain experimental NMR data for this compound, the following protocol should be followed.

2.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically around 4-5 cm).

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity and maximize signal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

Workflow for Cross-Referencing NMR Data

The process of validating a chemical structure using NMR involves acquiring experimental data and comparing it with a reliable reference, such as a spectral database. The following diagram illustrates this workflow.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison and Validation exp_sample Synthesized Sample of This compound nmr_acquisition NMR Data Acquisition (¹H and ¹³C) exp_sample->nmr_acquisition exp_data Experimental NMR Spectra (Chemical Shifts, Multiplicities, J-couplings) nmr_acquisition->exp_data compare_data Compare Experimental and Reference Data exp_data->compare_data database_search Search Spectral Database (e.g., SDBS, PubChem) predicted_data Predicted/Reference NMR Data database_search->predicted_data predicted_data->compare_data structure_validation Structure Validation/ Confirmation compare_data->structure_validation

Caption: Workflow for the cross-referencing of experimental NMR data with a spectral database.

Comparative Guide to the Biological Activities of Methyl 4-methoxy-3-methylbenzoate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various derivatives related to Methyl 4-methoxy-3-methylbenzoate. The information is intended for researchers, scientists, and drug development professionals, offering a summary of recent findings on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.

Anticancer Activity

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been identified as a promising agent in the management of prostate cancer.[1] This compound, an analogue of curcumin, targets the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers.[1][2]

CompoundCell LineActivityIC50 ValueReference
4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate Cancer)Induces apoptosis, inhibits cell proliferationNot specified[1]
Hydrazone derivative 20 59 cancer cell linesAntitumor activity0.26 µM (mean GI50)[3]
Hydrazone derivative 16 59 cancer cell linesAntitumor activityNot specified (PCE=59/59)[3]
4-methylbenzamide derivative 7 K562 (Leukemia)Inhibitory activity2.27 µM[4]
4-methylbenzamide derivative 7 HL-60 (Leukemia)Inhibitory activity1.42 µM[4]
4-methylbenzamide derivative 10 K562 (Leukemia)Inhibitory activity2.53 µM[4]
4-methylbenzamide derivative 10 HL-60 (Leukemia)Inhibitory activity1.52 µM[4]

PCE: Positive Cytotoxic Effect (ratio of cell lines with growth inhibition from 10 to 100%) GI50: 50% Growth Inhibition

Synthesis of 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME): [1]

  • Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.

  • Add 5 mg of p-toluenesulfonic acid monohydrate.

  • Reflux the reaction mixture for 24 hours.

  • Evaporate the solvent in vacuo.

  • Purify the residue by flash silica gel chromatography using hexane/ethyl acetate (70:30) as the eluting solvent.

Cell Proliferation Assay: [1]

  • Human and mouse prostate cancer cells were plated in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of HMBME.

  • Cell viability was determined at different time points using the MTT assay.

Akt_NFkB_Pathway HMBME HMBME Akt Akt HMBME->Akt Apoptosis Apoptosis HMBME->Apoptosis NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: HMBME inhibits the Akt/NF-κB signaling pathway, leading to apoptosis.

Antimicrobial Activity

Derivatives of 4-methoxybenzaldehyde have been synthesized and evaluated for their antibacterial properties. Specifically, thiosemicarbazone derivatives have shown moderate activity against various Salmonella strains.[5]

CompoundBacterial StrainMIC (µg/mL)Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhi (ATCC 6539)64[5]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhi128[5]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella paratyphi A64[5]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella paratyphi B128[5]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhimurium64[5]

Synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT): [5]

  • Dissolve 4-methylthiosemicarbazide (0.002 mol) in 15 ml of ethanol.

  • Add a solution of 4-methoxybenzaldehyde (0.002 mol).

  • Add five drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6 hours at 70°C.

  • Cool the solution to form crystals, which are then filtered and washed with ethanol.

Minimum Inhibitory Concentration (MIC) Assay: [6]

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Bacterial suspension is added to each well.

  • The plates are incubated at 37°C for the appropriate time.

  • MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay start Start: 4-methoxybenzaldehyde + 4-methylthiosemicarbazide reflux Reflux with Glacial Acetic Acid start->reflux crystallize Crystallization reflux->crystallize product Product: MBT crystallize->product prepare_dilutions Prepare Serial Dilutions of MBT product->prepare_dilutions add_bacteria Inoculate with Bacterial Strains prepare_dilutions->add_bacteria incubate Incubate at 37°C add_bacteria->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for the synthesis and antimicrobial screening of MBT.

Anti-inflammatory and Antioxidant Activities

Several methoxybenzoic acid derivatives have demonstrated anti-inflammatory and antioxidant properties. For instance, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to protect against carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.[7] Additionally, methyl 3,4,5-trimethoxycinnamate (MTC), a related phenylpropanoid, suppresses inflammation in macrophages.[8]

CompoundModelEffectReference
2-hydroxy-4-methoxy benzoic acid (HMBA)CCl4-induced hepatotoxicity in ratsReduced inflammatory cytokines (TNF-α, IL-1β, IL-6)[7]
Methyl salicylate glycosidesLPS-induced RAW264.7 macrophagesInhibited production of TNF-α, IL-1β, and IL-6[9]
Methyl 3,4,5-trimethoxycinnamate (MTC)RAW264.7 macrophagesReduced release of TNFα, IL-6, IL-1β[8]

Induction of Hepatotoxicity: [7]

  • Male Wistar rats were administered carbon tetrachloride (CCl4) to induce liver damage.

  • HMBA was co-administered to the treatment groups.

  • Serum and liver tissues were collected for biochemical and histological analysis.

Measurement of Inflammatory Cytokines: [9]

  • RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS).

  • Cells were pre-treated with the test compounds.

  • The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant were measured using ELISA kits.

Anti_inflammatory_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., CCl4, LPS) Cellular_Response Cellular Response (e.g., Macrophage activation) Inflammatory_Stimulus->Cellular_Response Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Cellular_Response->Cytokine_Production Tissue_Damage Tissue Damage & Inflammation Cytokine_Production->Tissue_Damage HMBA HMBA & Related Derivatives HMBA->Cytokine_Production Inhibition

Caption: Inhibition of pro-inflammatory cytokine production by HMBA.

References

A Comparative Guide to the Synthesis of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for Methyl 4-methoxy-3-methylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The objective is to furnish researchers with the necessary data to select the most suitable synthesis strategy based on factors such as yield, reaction conditions, and reagent availability.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted benzene ring with methoxy, methyl, and methyl ester functionalities, makes it a precursor for a variety of more complex molecules. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide evaluates two common and effective strategies: Fischer-Speier Esterification and Williamson Ether Synthesis.

Comparison of Synthesis Routes

Two principal routes for the synthesis of this compound are detailed below. Each route's performance is supported by experimental data from analogous reactions, providing a solid basis for comparison.

ParameterRoute A: Fischer-Speier EsterificationRoute B: Williamson Ether Synthesis
Starting Material 4-methoxy-3-methylbenzoic acidMethyl 3-hydroxy-4-methylbenzoate
Key Transformation Esterification of a carboxylic acidMethylation of a phenol
Typical Reagents Methanol, Sulfuric Acid (catalyst)Dimethyl sulfate, Potassium carbonate
Typical Solvent Methanol (serves as reagent and solvent)Acetone or DMF
Reaction Temperature Reflux (approx. 65 °C)Room temperature to 60 °C
Reported Yields (analogous reactions) ~90-98%[1][2]~97% (one-pot from acid)[3]
Reaction Time 1-4 hours[4]1-3 hours[4]
Advantages High yields, readily available and inexpensive reagents, straightforward procedure.High yields, can be performed as a one-pot reaction from the corresponding hydroxy acid, mild reaction conditions.
Disadvantages Equilibrium reaction that may require a large excess of methanol to achieve high conversion.Use of toxic and carcinogenic dimethyl sulfate requires careful handling.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the described synthetic routes.

Synthesis_Routes cluster_A Route A: Fischer-Speier Esterification cluster_B Route B: Williamson Ether Synthesis A_start 4-methoxy-3-methylbenzoic acid A_product This compound A_start->A_product CH3OH, H2SO4 (cat.) Reflux B_start Methyl 3-hydroxy-4-methylbenzoate B_product This compound B_start->B_product (CH3)2SO4, K2CO3 Acetone fischer_workflow start Dissolve 4-methoxy-3-methylbenzoic acid in excess methanol add_catalyst Add catalytic amount of concentrated H2SO4 start->add_catalyst reflux Reflux the mixture for 1-4 hours add_catalyst->reflux cool Cool the reaction mixture reflux->cool quench Neutralize with saturated NaHCO3 solution cool->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify williamson_workflow start Dissolve Methyl 3-hydroxy-4-methylbenzoate in acetone add_reagents Add K2CO3 and stir start->add_reagents add_dms Add dimethyl sulfate dropwise add_reagents->add_dms reflux Heat the mixture at 60°C for 1-3 hours add_dms->reflux cool Cool the reaction mixture reflux->cool filter Filter to remove inorganic salts cool->filter concentrate Concentrate the filtrate filter->concentrate extract Dissolve in organic solvent and wash with water and brine concentrate->extract dry Dry over anhydrous Na2SO4 extract->dry purify Purify by column chromatography dry->purify

References

A Comparative Guide to the Purity Analysis of Methyl 4-methoxy-3-methylbenzoate by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 4-methoxy-3-methylbenzoate, a significant building block in organic synthesis, requires rigorous purity assessment to ensure the integrity and safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity determination of this compound. We present supporting principles, illustrative experimental data based on similar aromatic esters, and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Comparative Analysis of Analytical Methods

Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for an identical reference standard of the analyte.[1] This contrasts with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on calibration against a specific reference standard.[2] The choice of technique depends on factors such as accuracy, precision, sample throughput, and the specific information required.[1][2]

Table 1: Comparison of Key Performance Parameters for Purity Analysis

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[2]Separation of volatile compounds based on partitioning between a stationary and mobile gas phase, with flame ionization detection.[1]
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) ≤ 1.0%[4]≤ 1.5%≤ 2.0%
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998
Limit of Quantification (LOQ) ~30 µg/mL~3 µg/mL~1.5 µg/mL
Reference Standard Requires a certified internal standard (can be structurally unrelated).[1]Requires a specific certified reference standard of the analyte.[2]Requires a specific certified reference standard of the analyte.[1]
Structural Information Provides simultaneous structural confirmation.[5]No inherent structural information.No inherent structural information.
"NMR Silent" Impurities Does not detect impurities lacking protons (e.g., inorganic salts).[1]Detects chromophoric impurities.Detects volatile impurities.

Note: The data in this table are representative values for the analysis of small organic molecules and serve for illustrative comparison.[2]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results.[4] The following sections outline the methodologies for qNMR, HPLC, and GC analysis of this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol describes the determination of this compound purity using an internal standard.

  • Materials and Equipment:

    • This compound sample

    • Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%)

    • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, 99.9 atom % D)

    • NMR spectrometer (≥400 MHz)[6]

    • Analytical balance

    • Volumetric flasks and pipettes

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio near 1:1 with the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.[6]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., ≥32) to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic, to be optimized). A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration, and subsequently the purity, of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

  • Chromatographic Conditions:

    • Column: A suitable capillary column for aromatic ester analysis (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Optimize for separation of the analyte from potential impurities. A starting point could be an initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split injection.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent (e.g., ethyl acetate) at appropriate concentrations for GC analysis.

  • Analysis:

    • Similar to HPLC, generate a calibration curve using a certified reference standard and determine the purity of the sample based on its response.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC-FID qnmr_adv Advantages: - Primary Method - No identical standard needed - Structural information - High precision qnmr_dis Disadvantages: - Moderate sensitivity - 'NMR silent' impurities - Higher initial instrument cost hplc_adv Advantages: - High sensitivity - Widely available - Established methods hplc_dis Disadvantages: - Requires specific reference standard - No structural information - Solvent consumption gc_adv Advantages: - Very high sensitivity for volatile compounds - High resolution gc_dis Disadvantages: - Requires analyte volatility - Requires specific reference standard - Thermal degradation risk Analyte This compound Purity Analyte->qnmr_adv Analyte->hplc_adv Analyte->gc_adv

Caption: Comparison of analytical methods.

References

spectroscopic comparison between 3-methoxy-4-methylbenzoic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 3-methoxy-4-methylbenzoic acid and its methyl ester, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the realm of organic chemistry and drug development, precise molecular characterization is paramount. This guide offers a comprehensive spectroscopic comparison of 3-methoxy-4-methylbenzoic acid and its corresponding methyl ester, methyl 3-methoxy-4-methylbenzoate. By examining their distinct signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document provides a foundational reference for distinguishing between these two closely related compounds.

Molecular Structures at a Glance

The key structural difference between 3-methoxy-4-methylbenzoic acid and its methyl ester lies in the functional group attached to the carbonyl carbon. The carboxylic acid features a hydroxyl (-OH) group, while the ester possesses a methoxy (-OCH₃) group. This seemingly minor alteration leads to significant and readily observable differences in their respective spectra.

G cluster_acid 3-Methoxy-4-methylbenzoic Acid cluster_ester Methyl 3-methoxy-4-methylbenzoate Acid_structure Ester_structure

Caption: Chemical structures of 3-methoxy-4-methylbenzoic acid and its methyl ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)

Assignment 3-Methoxy-4-methylbenzoic Acid Methyl 3-methoxy-4-methylbenzoate
Ar-CH₃~2.25 (s)2.20 (s)[1]
Ar-OCH₃~3.90 (s)3.90 (s, 3H, Ar-OCH₃)[1]
COOCH₃-3.90 (s, 3H, COOCH₃)[1]
Ar-H~7.20 (d, 1H), ~7.60 (m, 2H)7.10 (d, 1H), 7.50 (m, 2H)[1]
COOH~11-13 (br s)-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)

Assignment 3-Methoxy-4-methylbenzoic Acid Methyl 3-methoxy-4-methylbenzoate
Ar-CH₃~16.5Data not explicitly found
Ar-OCH₃~55.5Data not explicitly found
COOCH₃-~52.0
Aromatic C~111, 122, 129, 131, 132, 158Data not explicitly found
C=O~172.0~167.0
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Assignment 3-Methoxy-4-methylbenzoic Acid Methyl 3-methoxy-4-methylbenzoate
O-H stretch (acid)2500-3300 (broad)-
C-H stretch (sp³)2850-30002850-3000
C-H stretch (sp²)3000-31003000-3100
C=O stretch~1680-1710~1720-1740
C-O stretch~1210-1320~1250-1300 and ~1100-1150
C=C stretch (aromatic)~1600, ~1450~1600, ~1450
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Assignment 3-Methoxy-4-methylbenzoic Acid Methyl 3-methoxy-4-methylbenzoate
Molecular Ion [M]⁺166180
[M-CH₃]⁺151165
[M-OCH₃]⁺135149
[M-COOH]⁺121-
[M-COOCH₃]⁺-121
[C₇H₇O]⁺107107

Detailed Spectroscopic Analysis and Comparison

The structural variation between the carboxylic acid and its methyl ester gives rise to distinct and predictable differences in their spectra.

¹H NMR Spectroscopy

The most telling difference in the ¹H NMR spectra is the presence of a broad singlet between 11-13 ppm for the carboxylic acid proton, which is absent in the ester's spectrum. Conversely, the methyl ester exhibits a sharp singlet around 3.90 ppm, corresponding to the three protons of the ester's methoxy group[1]. The aromatic and methyl protons on the benzene ring show similar chemical shifts and splitting patterns in both compounds, though minor shifts can be observed due to the change in the electronic environment.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the most significant divergence is seen in the chemical shift of the carbonyl carbon. The carboxylic acid's carbonyl carbon resonates further downfield (around 172.0 ppm) compared to the ester's carbonyl carbon (around 167.0 ppm). This is due to the deshielding effect of the hydroxyl group. Additionally, the spectrum of the methyl ester will feature a signal for the ester's methoxy carbon at approximately 52.0 ppm.

Infrared (IR) Spectroscopy

The IR spectra provide a clear method for differentiation. The carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. This band is completely absent in the spectrum of the methyl ester. Furthermore, the C=O stretching frequency of the carboxylic acid is typically found at a lower wavenumber (around 1680-1710 cm⁻¹) compared to the ester (around 1720-1740 cm⁻¹) due to intermolecular hydrogen bonding in the acid. The ester will also show two distinct C-O stretching bands, one for the C(=O)-O bond and another for the O-CH₃ bond.

Mass Spectrometry

In mass spectrometry, the molecular ion peak immediately distinguishes the two compounds, with the carboxylic acid at m/z 166 and the methyl ester at m/z 180. The fragmentation patterns are also diagnostic. The carboxylic acid will show a prominent peak corresponding to the loss of a hydroxyl radical ([M-17]⁺) or a carboxyl group ([M-45]⁺). The methyl ester, on the other hand, will exhibit a characteristic loss of a methoxy radical ([M-31]⁺) or a carbomethoxy group ([M-59]⁺).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 30° pulse, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically used to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For these relatively small and volatile molecules, EI is common.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of 3-methoxy-4-methylbenzoic acid and its methyl ester.

G cluster_start Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion start Obtain Samples of Acid and Ester NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_data Acquire and process ¹H and ¹³C NMR spectra NMR->NMR_data IR_data Acquire and process IR spectrum IR->IR_data MS_data Acquire and process mass spectrum MS->MS_data compare_NMR Compare chemical shifts, -OH vs -OCH₃ signals NMR_data->compare_NMR compare_IR Compare O-H and C=O stretching frequencies IR_data->compare_IR compare_MS Compare molecular ion peaks and fragmentation patterns MS_data->compare_MS conclusion Structural Confirmation and Differentiation compare_NMR->conclusion compare_IR->conclusion compare_MS->conclusion

Caption: A logical workflow for the spectroscopic comparison of the two compounds.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of 3-methoxy-4-methylbenzoic acid and its methyl ester. The presence or absence of the carboxylic acid proton and its characteristic broad IR band, coupled with the distinct molecular ion peaks and fragmentation patterns in mass spectrometry, serve as definitive markers for each compound. This guide provides the essential data and interpretive framework to assist researchers in the confident structural elucidation of these and similar molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe and compliant disposal of chemical waste is a critical responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-methoxy-3-methylbenzoate (CAS No. 70347-04-5), ensuring a secure laboratory environment and adherence to regulatory standards.

Immediate Safety and Handling Protocols

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or vapors.[1][2]

  • Spill Management: In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed into a designated, sealed container for hazardous waste disposal.[1] The affected area should then be cleaned with a suitable solvent, followed by washing with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for structurally similar benzoate compounds, which are crucial for making informed decisions on handling and disposal.

PropertyInformationRelevance for Disposal
Molecular Formula C₁₀H₁₂O₃Understanding the basic chemical identity.
Physical State Solid (based on similar compounds)Determines appropriate containment and handling methods.
Hazards (Anticipated) May cause skin, eye, and respiratory irritation.Dictates the required level of personal protection and handling precautions.[1][2]
Water Solubility Likely insoluble (based on similar compounds)Prohibits disposal down the drain.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • All waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes, absorbent pads), must be treated as hazardous waste.

    • Collect this waste in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[3][4]

    • The label must also include the full chemical name, "this compound," and identify the associated hazards (e.g., "Irritant").[3]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4]

    • The SAA must be a secure, well-ventilated area away from incompatible materials, heat, and ignition sources.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Follow all institutional procedures for waste pickup and documentation.

  • Empty Container Disposal:

    • A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing and allowing the container to dry completely, deface or remove all original labels.

    • The clean, de-labeled container may then be disposed of as non-hazardous waste or recycled according to your institution's policies.

Experimental Protocols

This guide is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies and safety data for analogous compounds. The primary "experimental protocol" is the procedural workflow for disposal, which is detailed above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste spill Spill Occurs? cleanup Follow Spill Cleanup Procedure: - Sweep up solid - Place in hazardous waste container - Clean area with solvent and soap/water spill->cleanup Yes store_waste Store Container in a Designated Satellite Accumulation Area (SAA) spill->store_waste No cleanup->store_waste collect_waste->spill contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs empty_container Is the Original Container Empty? contact_ehs->empty_container triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes end End of Disposal Process empty_container->end No collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Labels from Clean, Dry Container collect_rinsate->deface_label dispose_container Dispose of Clean Container as Non-Hazardous Waste or Recycle deface_label->dispose_container dispose_container->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-methoxy-3-methylbenzoate (CAS No. 70347-04-5). The following procedures are based on available data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. These recommendations are designed to ensure a high level of safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE Category Specification Rationale
Hand Protection Butyl rubber gloves are recommended for handling esters. Neoprene gloves may also offer some protection.Nitrile gloves generally have poor resistance to aromatic esters.[1][2][3] Butyl rubber provides superior resistance to ketones and esters.[2][3]
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against splashes and dust, which can cause serious eye irritation.[4]
Respiratory Protection Air-purifying respirator with organic vapor cartridges. If the compound is in powder form and dust is generated, a particulate filter (e.g., P100) should be added.Protects against inhalation of vapors and dust, which may cause respiratory irritation.[4][5]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.Provides a barrier against skin contact and contamination of personal clothing.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[6][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[4][7]

    • Inspect all PPE for integrity before use.

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin and eyes.[7]

    • Avoid breathing in dust or vapors.[4]

    • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[7]

    • In all cases of exposure, seek medical advice if irritation or other symptoms persist.[7]

  • Spill Management :

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Chemical Dispose of as hazardous waste through a licensed disposal company. Do not dispose of down the drain.[6] The material can be sent to a chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled bag and dispose of as hazardous chemical waste.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to local regulations, which may include recycling or landfill.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace (Fume Hood, Eyewash/Shower Accessible) prep_ppe->prep_workspace Ensure safety measures are in place handle_weigh Weigh/Transfer Chemical (Minimize Dust) prep_workspace->handle_weigh Proceed to handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate After experiment completion emergency_spill Spill Response handle_reaction->emergency_spill In case of spill emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure In case of exposure cleanup_dispose Dispose of Waste (Chemical & Contaminated Materials) cleanup_decontaminate->cleanup_dispose

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency contingencies.

References

×

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Methyl 4-methoxy-3-methylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.